1,3-Dimethylimidazolium iodide
Description
Significance of Imidazolium-Based Ionic Liquids in Contemporary Chemistry
Imidazolium-based ionic liquids (ILs) are salts with melting points at or below 100°C, composed of a large organic imidazolium (B1220033) cation and an organic or inorganic anion. mdpi.comwisdomlib.org These compounds are often lauded as "green solvents" due to their negligible vapor pressure, which reduces environmental release and contamination pathways. wikipedia.orgfrontiersin.org Their remarkable properties, including high thermal and chemical stability, tunable structure, and the ability to dissolve a wide range of polar and non-polar substances, have made them attractive alternatives to volatile organic solvents. wikipedia.orgfrontiersin.orgalfa-chemistry.com
The versatility of imidazolium ILs stems from the ability to modify their physical and chemical characteristics by altering the alkyl substituents on the imidazolium ring and by varying the associated anion. frontiersin.orgalfa-chemistry.com This "designer" aspect allows for the tailoring of properties like viscosity, conductivity, and solubility to meet the specific demands of various applications. mdpi.comalfa-chemistry.com Consequently, imidazolium-based ILs have been extensively studied and utilized as solvents, catalysts, and electrolytes in numerous chemical processes. wikipedia.orgchemimpex.com
Overview of Research Trajectories and Scholarly Contributions
Research into 1,3-dimethylimidazolium (B1194174) iodide has explored its synthesis, characterization, and application in diverse fields. Scholarly work has documented its synthesis through methods such as the reaction of 1-methylimidazole (B24206) with iodomethane (B122720). orgsyn.orgorgsyn.org Detailed characterization using techniques like NMR spectroscopy has been crucial in confirming its structure and purity. orgsyn.org
Furthermore, research has delved into the fundamental physicochemical properties of 1,3-dimethylimidazolium-based ILs, comparing them to other 1-alkyl-3-methylimidazolium salts. These studies indicate that the symmetrical structure and smaller size of the 1,3-dimethylimidazolium cation can lead to higher electrical conductivity and wider electrochemical windows. electrochemsci.org The interaction between the cation and anion, and its influence on the liquid's structure and dynamics, has also been a subject of computational and experimental investigation. aip.orgresearchgate.net
Below are data tables summarizing key properties and research findings related to 1,3-Dimethylimidazolium Iodide.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉IN₂ | chemimpex.comnih.govchembk.com |
| Molecular Weight | 224.05 g/mol | chemimpex.com |
| CAS Number | 4333-62-4 | chemimpex.comnih.govchembk.com |
| Appearance | White to off-white crystalline powder | chemimpex.com |
| Melting Point | 84 - 89 °C | chemimpex.comchembk.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
| InChIKey | ARSMIBSHEYKMJT-UHFFFAOYSA-M | nih.govalfa-chemistry.com |
| Topological Polar Surface Area | 8.8 Ų | nih.govalfa-chemistry.com |
Selected Research Applications of this compound
| Application Area | Research Finding | Source(s) |
| Catalysis | Exhibited high catalytic efficiency in the synthesis of monosubstituted cyclic carbonates from epoxides and CO₂ under mild conditions. | mdpi.com |
| Catalysis | Demonstrated activity as a catalyst for the oxidative homocoupling of benzylamines, though less effective than triazolium iodide salts. | rsc.orgrsc.org |
| Dye-Sensitized Solar Cells (DSSCs) | Used in electrolyte mixtures to accelerate dye regeneration, contributing to high short-circuit photocurrent density and overall efficiency. | rsc.org |
| Dye-Sensitized Solar Cells (DSSCs) | Included in eutectic mixtures of ionic liquids to achieve higher device efficiencies compared to single ionic liquid systems. | researchgate.netsemanticscholar.org |
| Organic Synthesis | Utilized as a precursor for the synthesis of 1,3-dimethylimidazole-2-thione. | orgsyn.org |
| Organic Synthesis | Employed in the preparation of 1,3-dimethylimidazol-2-ylidene (B1247496) borane. | orgsyn.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-dimethylimidazol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.HI/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSMIBSHEYKMJT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962991 | |
| Record name | 1,3-Dimethyl-1H-imidazol-3-ium iodide | |
| Source | EPA DSSTox | |
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Molecular Weight |
224.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4333-62-4 | |
| Record name | 1,3-Dimethylimidazolium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazolium, 1,3-dimethyl-, iodide | |
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| Record name | 4333-62-4 | |
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| Record name | 1,3-Dimethyl-1H-imidazol-3-ium iodide | |
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| Record name | 1,3-Dimethylimidazolium Iodide | |
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Synthetic Methodologies and Chemical Transformations
Synthetic Routes for 1,3-Dimethylimidazolium (B1194174) Iodide
The principal synthetic strategies for preparing 1,3-dimethylimidazolium iodide are direct alkylation of an appropriate imidazole (B134444) precursor and the exchange of anions from an existing imidazolium (B1220033) salt.
Alkylation of Imidazole Derivatives
Alkylation of imidazole derivatives stands as a fundamental and widely employed method for the synthesis of this compound. This approach involves the introduction of methyl groups onto the nitrogen atoms of the imidazole ring.
A straightforward and common method for synthesizing this compound is through a single-step nucleophilic substitution reaction. diva-portal.orgorganic-chemistry.orgmdpi.com This typically involves the direct methylation of 1-methylimidazole (B24206) with an excess of a methylating agent like iodomethane (B122720). orgsyn.org The reaction is often conducted in a suitable solvent such as dichloromethane (B109758) or acetonitrile (B52724). orgsyn.orgchemicalbook.com The lone pair of electrons on the N-3 nitrogen of 1-methylimidazole acts as a nucleophile, attacking the electrophilic methyl group of iodomethane, leading to the formation of the desired 1,3-dimethylimidazolium cation with iodide as the counter-ion. diva-portal.org This method is favored for its simplicity and often high yields. orgsyn.org For instance, a procedure describes charging a flask with 1-methylimidazole and anhydrous methylene (B1212753) chloride, followed by the dropwise addition of iodomethane at a controlled temperature of 5°C. orgsyn.org After the addition, the mixture is stirred at room temperature, and the solvent is removed to yield the product. orgsyn.org
A variation of this single-step approach involves the full methylation of imidazole itself using methyl iodide in the presence of a base like potassium carbonate sesquihydrate, which acts as a proton scavenger. rsc.org However, challenges such as the low solubility of the resulting salt in common organic solvents like chloroform (B151607) can complicate the separation and purification process. rsc.org
Table 1: Single-Step Synthesis of this compound
| Starting Material | Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|
| 1-Methylimidazole | Iodomethane | Dichloromethane | 95-97% | orgsyn.org |
| N-methyl imidazole | Iodomethane | Dichloromethane | - | orgsyn.org |
| Imidazole | Methyl iodide, K₂CO₃·1.5H₂O | Chloroform | - | rsc.org |
In some cases, a two-step methylation procedure is employed to overcome issues encountered in single-step reactions, such as solubility problems of the product salt. rsc.org This method can provide better control and facilitate easier purification. One such procedure begins with the monomethylation of a starting imidazole derivative, followed by a second methylation step. For example, 2-isopropylimidazole (B115234) can be first reacted with iodomethane in the presence of potassium carbonate sesquihydrate in chloroform. rsc.org After filtration, an excess of iodomethane is added to the resulting solution to complete the second methylation, yielding the desired dimethylated imidazolium iodide. rsc.org This staged approach can help in managing the reaction and isolating a purer product, with reported yields around 80%. rsc.org
Another two-step synthesis involves the initial bromination of 1-methylimidazole to form 2-bromo-1-methylimidazole. This intermediate is then methylated using methyl iodide to produce 2-bromo-1,3-dimethylimidazolium iodide. iucr.orgiucr.org
Refluxing is a common technique used to accelerate the alkylation reaction by maintaining the reaction mixture at its boiling point for an extended period. rsc.org For the synthesis of this compound, a mixture of the imidazole precursor and the alkylating agent in a suitable solvent is heated under reflux. For example, a procedure involves adding two molar equivalents of an alkyl halide, such as iodomethane, to a solution of sodium imidazolate in tetrahydrofuran (B95107) (THF) and maintaining the mixture under reflux for four hours. chemicalbook.com This method resulted in a yield of 67%. chemicalbook.com Another approach involves refluxing 1-methylimidazole with iodobutane in dichloromethane overnight. rsc.org The progress of the reaction can be monitored, and upon completion, the solvent is removed to obtain the crude product. rsc.org
Anion Metathesis Reactions
Anion metathesis, or ion exchange, is a versatile method for preparing ionic liquids with a specific desired anion when direct synthesis is not feasible or efficient. diva-portal.orgottokemi.com This process starts with an existing imidazolium salt, typically a halide, and involves exchanging its anion with a different one.
While the direct synthesis of this compound is common, anion exchange can be used to prepare it from other 1,3-dimethylimidazolium salts. For instance, if one has synthesized 1,3-dimethylimidazolium chloride, it can be converted to the iodide salt. This is achieved by reacting the chloride salt with a source of iodide ions, such as sodium iodide. The reaction is typically driven by the precipitation of the less soluble sodium chloride in a suitable solvent, leaving the desired this compound in solution. This metathesis approach is a cornerstone in the synthesis of a wide variety of ionic liquids, allowing for the tailoring of their properties by simply altering the anion. evitachem.comacs.org
Conversion to hydroxide (B78521) forms via anion exchange resins
The transformation of this compound to its hydroxide counterpart is a critical step for creating various ionic liquids and facilitating subsequent reactions. This conversion is commonly achieved using a strong base anion exchange resin, such as Amberlite IRA-400, in its hydroxide (OH⁻) form. ub.eduresearchgate.netfelitecn.combio-rad.com The process involves passing a solution of this compound, typically in a solvent like methanol (B129727) or a methanol/water mixture, through a column packed with the resin. ub.eduresearchgate.net The iodide anions (I⁻) are exchanged for hydroxide anions (OH⁻) on the resin, resulting in a solution of 1,3-dimethylimidazolium hydroxide. researchgate.netresearchgate.net
This anion exchange method is favored for its efficiency in halide removal and for providing a pathway to synthesize ionic liquids with a variety of anions. ub.edu The resulting hydroxide solution can then be neutralized with a chosen acid to introduce a new anion, a procedure useful when the intermediate hydroxide salt is stable. researchgate.netresearchgate.net This technique has been successfully applied to a range of imidazolium salts, demonstrating its versatility. ub.edu
Table 1: Anion Exchange Resins Used for Imidazolium Salt Conversion
| Resin Type | Ionic Form | Application | Reference |
|---|---|---|---|
| Amberlite IRA-400 | OH⁻ | Conversion of imidazolium halides to hydroxides | ub.eduresearchgate.netresearchgate.net |
| Strong Base Anion Resin | OH⁻ | General deionizing systems | felitecn.com |
Derivatization and Related Compound Synthesis
This compound serves as a versatile starting material for the synthesis of various derivatives and related compounds, highlighting its importance in synthetic chemistry.
Formation of 1,3-dimethylimidazolium-2-carboxylate (B1245923)
While the direct synthesis of 1,3-dimethylimidazolium-2-carboxylate often starts from 1-methylimidazole and dimethyl carbonate, the iodide salt is a key precursor to related structures. amazonaws.comresearchgate.net For instance, research has shown that the reaction of 1,3-dimethylimidazolium-2-carboxylate with elemental iodine can afford crystalline iodide salts of the 1,3-dimethyl-2-iodoimidazolium cation. researchgate.net This indicates a close synthetic relationship and the potential for interconversion between these compounds. The carboxylate itself, a zwitterionic species, is a stable carbene-CO₂ adduct. researchgate.net
Synthesis of 1,3-disubstituted imidazoline-2-thiones
A significant application of this compound is in the synthesis of 1,3-dimethylimidazole-2-thione. tandfonline.comznaturforsch.com This conversion is typically achieved by reacting the iodide salt with elemental sulfur in the presence of a base. tandfonline.comorgsyn.org An improved procedure involves using an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a methanol-pyridine solvent mixture, which can lead to yields as high as 90%. sci-hub.se Another common method employs anhydrous potassium carbonate as the base in methanol, with the reaction stirred at room temperature for an extended period. orgsyn.org
The choice of base and reaction conditions can influence the reaction rate and yield. For example, using potassium carbonate in methanol is an effective method, while other bases and solvents have also been explored. znaturforsch.comorgsyn.org The resulting 1,3-dimethylimidazole-2-thione is a valuable compound with applications in further chemical synthesis. google.com
Table 2: Synthesis of 1,3-Dimethylimidazole-2-thione
| Reactants | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| This compound, Sulfur | DBU | Methanol-Pyridine | 90% | sci-hub.se |
| This compound, Sulfur | K₂CO₃ | Methanol | 58-62% | orgsyn.org |
Electropolymerization pathways for N-heterocyclic carbene complexes
This compound is a precursor for creating N-heterocyclic carbene (NHC) ligands, which can be complexed with metals like palladium, platinum, rhodium, and iridium to form monomers for electropolymerization. rsc.orgnih.govrsc.org These metal-NHC complexes, often featuring electropolymerizable groups like thiophene, can be synthesized by the in-situ deprotonation of the imidazolium salt in the presence of a metal precursor. rsc.orgrsc.org
For example, an emissive terthiophene-based imidazolium iodide has been used to synthesize Pd and Pt-NHC complexes. rsc.orgnih.gov These complexes can then be electropolymerized on conductive surfaces like indium tin oxide (ITO) glass to form thin films of conducting metallopolymers (CMPs). rsc.orgnih.govrsc.org These polymers exhibit interesting electrochromic properties, changing color upon electrochemical oxidation due to the formation of charge carriers along the polythiophene backbone. rsc.orgnih.gov The polymerization is typically carried out via cyclic voltammetry in an electrolyte solution. rsc.org This pathway allows for the creation of functional materials with potential applications in electronics and sensors. rsc.orgacs.orgmdpi.comnih.gov
Reactions yielding 1,3-dimethyl-2-iodoimidazolium derivatives
Direct iodination at the C2 position of the imidazolium ring can be achieved through various methods. One approach involves the reaction of 1,3-dimethylimidazolium-2-carboxylate with elemental iodine in acetonitrile. researchgate.netresearchgate.net This reaction rapidly produces crystalline iodide salts of the 1,3-dimethyl-2-iodoimidazolium cation. researchgate.netresearchgate.net The specific product can be influenced by the reaction temperature. researchgate.net
Another strategy for iodination involves the use of iodinating reagents derived from ionic liquids. While direct iodination of this compound at the C2 position is less commonly detailed, related systems use reagents like 1-butyl-3-methyl-pyridinium dichloroiodate or hexamethylene bis(N-methylimidazolium) bis(dichloroiodate) for the iodination of various aromatic compounds. rsc.orgnih.govfrontiersin.org These reactions highlight the role of ionic liquid frameworks in facilitating iodination reactions, suggesting pathways that could be adapted for the C2-iodination of the 1,3-dimethylimidazolium cation.
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes of the 1,3-Dimethylimidazolium (B1194174) cation.
Research on related imidazolium (B1220033) compounds provides a basis for assigning the observed vibrational bands. The spectra are typically characterized by C-H stretching vibrations from the aromatic ring and the methyl groups, as well as ring stretching and bending modes. mdpi.comwestmont.edu
Infrared (IR) Spectroscopy: The IR spectrum of complexes containing the 1,3-dimethylimidazolium cation shows characteristic C-H stretching absorptions. mdpi.com For instance, in a reaction involving 1,3-dimethylimidazolium iodide, the resulting complex exhibited ν(CO) bands, confirming the presence of other functional groups, alongside vibrations attributed to the imidazolium moiety. rsc.org
Raman Spectroscopy: Raman studies on similar imidazolium iodides, such as 1-methyl-3-propylimidazolium iodide, reveal characteristic bands for the imidazolium ring and its substituents. researchgate.net Studies on related systems show bands in the 600-1550 cm⁻¹ region assigned to CH₃–N stretching and H–C–H bending. Asymmetric C-H stretching of the methyl groups can also be observed as weak bands around 3110 and 3164 cm⁻¹. mdpi.com The comparison between IR and Raman spectra helps to provide a more complete picture of the vibrational properties of the cation.
Table 3: General Vibrational Mode Assignments for the 1,3-Dimethylimidazolium Cation
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |
|---|---|---|---|
| ~3164, ~3110 | Asymmetric C-H stretch (CH₃) | Raman | mdpi.com |
| 600 - 1550 | CH₃–N stretch, H–C–H bending | IR, Raman | mdpi.com |
| ~1603, ~1518 | C=C stretch (ring) | IR | rsc.org |
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound provides insight into its molecular vibrations. The spectrum displays several characteristic absorption bands corresponding to the vibrations of the imidazolium ring and the methyl substituents. Key vibrational modes include C-H stretching, ring stretching, and various bending modes.
A study identified a series of prominent peaks in the FT-IR spectrum. acs.org These peaks are attributed to the different vibrational modes of the 1,3-dimethylimidazolium cation. The high wavenumber region (above 2800 cm⁻¹) is characterized by the stretching vibrations of the C-H bonds of the methyl groups and the imidazolium ring. The fingerprint region (below 1600 cm⁻¹) contains absorptions from the C-C and C-N stretching vibrations of the ring, as well as in-plane and out-of-plane bending modes. acs.org
Table 1: Infrared (IR) Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3050 | Aromatic C-H Stretch |
| 2959 | Methyl C-H Asymmetric Stretch |
| 2934 | Methyl C-H Symmetric Stretch |
| 2874 | Methyl C-H Stretch |
| 1568 | Imidazolium Ring C=N/C=C Stretch |
| 1465 | Methyl C-H Asymmetric Bending |
| 1382 | Methyl C-H Symmetric Bending (Umbrella) |
| 1253 | Ring-CH In-plane Bend |
| 1170 | Imidazolium Ring Breathing |
| 742 | Ring C-H Out-of-plane Bend |
| 657 | Ring Puckering/Deformation |
Data sourced from reference acs.org.
Raman Spectroscopy
Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations, particularly those involving symmetric bonds and non-polar functional groups. While specific Raman spectral data for this compound is not widely detailed in the surveyed literature, the spectra of similar 1-alkyl-3-methylimidazolium salts provide a basis for understanding its expected features. westmont.edulibretexts.org
Typically, the Raman spectra of such compounds show strong bands for the symmetric stretching of the imidazolium ring. westmont.edu The C-H stretching modes of the alkyl chains and the ring protons are also prominent. westmont.edu For ionic liquids containing iodide, low-frequency Raman spectra may also show bands related to cation-anion interactions or the formation of polyiodides if excess iodine is present. researchgate.net
High-pressure infrared spectroscopy for interfacial studies
High-pressure infrared spectroscopy is a powerful technique for investigating the structural changes and reactivity of materials under extreme conditions. While studies specifically on this compound are limited, research on the closely related compound 1-allyl-3-methylimidazolium (B1248449) iodide reveals that high pressure can induce significant chemical changes. acs.org For this compound, pressure up to ~7 GPa was found to initiate an oligomerization reaction involving the terminal double bond of the allyl group, a change evidenced by shifts and intensity changes in the vibrational spectra. acs.org Studies on other imidazolium salts, such as 1,3-dimethylimidazolium methyl sulfate (B86663), show that increasing pressure enhances cooperative effects in the local structure, leading to red-shifted C-H absorption bands. vwr.comresearchgate.net This pressure-enhanced effect can be altered by interactions with solid surfaces like Al₂O₃ and mica. vwr.comresearchgate.net
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule, providing information on its absorption and emission properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by a significant absorption in the ultraviolet region. Chemical supplier data indicates that the compound has a maximum absorption wavelength (λmax) of 226 nm. vwr.comtcichemicals.com This absorption is primarily attributed to electronic transitions within the imidazolium cation. The presence of the iodide anion can also contribute to the absorption profile. In some applications, the strong UV absorption of the iodide salt necessitates its conversion to another salt, such as tetrafluoroborate (B81430), to avoid interference with the spectral analysis of other components in a mixture. amazonaws.com
Fluorescence Spectroscopy
Based on the available scientific literature, there is no significant reporting on the intrinsic fluorescence properties of this compound. The compound is not typically characterized by strong emission in the visible or ultraviolet range. Its primary role in fluorescence-related studies is often as a non-fluorescent solvent or electrolyte component, where the fluorescence of other molecules (solutes) is the focus. amazonaws.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In the analysis of ionic liquids like this compound, electrospray ionization (ESI) is a common technique.
The mass spectrum is dominated by the signal corresponding to the cation, 1,3-dimethylimidazolium ([C₅H₉N₂]⁺). ESI-MS analysis has identified this cation at an m/z of 97. amazonaws.com The iodide anion (I⁻) has a mass of 127, but it is typically observed in negative ion mode. imperial.ac.uk Fragmentation of the 1,3-dimethylimidazolium cation under mass spectrometric conditions is generally limited due to its aromatic stability. However, the technique is useful for confirming the identity of the cation and for studying its interactions and exchange reactions, such as hydrogen/deuterium exchange at the C-2 proton.
Table 2: Mass Spectrometry Data for this compound
| m/z | Assignment | Technique |
|---|---|---|
| 97 | [1,3-Dimethylimidazolium]⁺ ([C₅H₉N₂]⁺) | ESI-MS |
Data sourced from reference amazonaws.com.
X-ray Diffraction (XRD) and Crystallographic Analysis
The determination of the three-dimensional atomic and molecular structure of a compound is achieved through single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, which allow for the calculation of bond lengths, bond angles, and other critical geometric parameters.
As of the latest available research, a complete single-crystal X-ray diffraction study providing detailed crystallographic data, such as the unit cell dimensions and space group, for pure this compound has not been extensively reported in publicly accessible literature. While the compound is frequently utilized as a precursor in the synthesis of more complex molecules, the focus of crystallographic studies has been on the final products rather than the starting salt itself. nih.goviucr.org
For instance, research has been conducted on derivatives such as 2-bromo-1,3-dimethylimidazolium iodide, for which detailed crystal structures, including solvates with chloroform (B151607) and dichloromethane (B109758), have been determined. researchgate.net These studies reveal insights into the supramolecular interactions, including hydrogen bonding and halogen bonding, within the crystal lattice of the derivatives. researchgate.net Similarly, the crystal structures of co-crystals and solvates of other derivatives, like the acetonitrile (B52724) solvate of 1,3-dimethyl-2-iodoimidazolium iodide, have been analyzed, highlighting the role of halogen bonding. researchgate.net However, this body of work does not provide the specific crystallographic parameters for the parent compound, this compound.
The hygroscopic nature of this compound has been noted as a potential challenge in obtaining suitable single crystals for X-ray diffraction analysis. nih.gov
Chromatographic Purity Assessment
Chromatographic methods are essential for determining the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a principal technique employed for the purity assessment of this compound.
Commercial suppliers of this compound consistently report a purity level of greater than or equal to 98.0%, as determined by HPLC analysis. This indicates a high degree of purity for the commercially available compound, suitable for most research and synthetic applications. The assessment often includes titration analysis as a complementary method to verify the purity.
The table below summarizes the typical purity specifications for this compound based on chromatographic analysis.
| Analytical Method | Reported Purity |
| High-Performance Liquid Chromatography (HPLC) | ≥98.0% |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Simulations
DFT simulations have been instrumental in exploring various facets of 1,3-Dimethylimidazolium (B1194174) iodide's chemical nature.
DFT studies have been pivotal in unraveling the reaction mechanisms involving 1,3-Dimethylimidazolium iodide, particularly in its role as an organocatalyst. For instance, in the synthesis of cyclic carbonates from epoxides and carbon dioxide, DFT simulations have detailed a mechanistic proposal. mdpi.comresearcher.life These studies, often combined with experimental techniques like ¹H-NMR, have shown that the reaction proceeds through a series of well-defined steps. mdpi.comresearcher.life The simulations have been used to model the interaction of the catalyst with substrates such as styrene (B11656) oxide and cyclohexene (B86901) oxide to map out the entire reaction pathway. mdpi.comresearcher.life
A key strength of DFT is its ability to map the energy landscape of a reaction, including the identification of transition states. For the cycloaddition of CO2 to epoxides catalyzed by this compound, the reactive path was computed using methods like the climbing-image nudged elastic band (CI-NEB). mdpi.comresearcher.life This allowed for the characterization of intermediate species and transition states along the reaction coordinate. mdpi.com For the reaction with styrene oxide, DFT calculations at the B3LYP-D4/def2-svp level identified three transition states with relative activation barriers of 29.14, 9.93, and 11.96 kcal mol⁻¹, respectively. mdpi.com Similarly, for cyclohexene oxide, the activation barriers were computed to be 28.32, 20.50, and 12.81 kcal mol⁻¹. mdpi.com These calculations are crucial for understanding the kinetics and feasibility of the catalytic cycle. mdpi.comresearcher.life The stationary points and transition states are typically verified through frequency analysis calculations. mdpi.com
The interaction between the 1,3-dimethylimidazolium cation and the iodide anion, as well as with other molecules, can be quantified through the estimation of binding energies using DFT. arxiv.org Various levels of theory and basis sets are used to calculate the optimized geometries and binding energies of molecular dimers in the gas phase. arxiv.orgarxiv.org For example, dispersion-corrected functionals often provide more favorable binding energies compared to methods like Møller-Plesset second-order perturbation theory (MP2). arxiv.org These calculations are essential for understanding the non-covalent interactions that govern the structure and properties of the ionic liquid. rsc.org
DFT simulations offer profound theoretical insights into the catalytic mechanisms of this compound. In the synthesis of cyclic carbonates, it is proposed that the imidazolium (B1220033) ring's acidic hydrogen atom can form a hydrogen bond with the oxygen of the epoxide, activating it. mdpi.com This facilitates the nucleophilic attack by the iodide anion, demonstrating a bifunctional catalytic role. mdpi.comresearcher.life The iodide acts as a nucleophile (Lewis base), while the imidazolium cation can act as a hydrogen bond donor (a form of Lewis acidity). DFT calculations have also been used to study the decomposition of nitroethyl benzoates catalyzed by the 1,3-dimethylimidazolium cation, suggesting a polar one-step mechanism. growingscience.com The catalytic effect is evident from the significantly lower activation barriers in the presence of the cation compared to the non-catalyzed process. growingscience.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture from DFT. MD simulations have been used to study the structural and transport properties of imidazolium-based ionic liquids, including those containing the 1,3-dimethylimidazolium cation. bohrium.comresearchgate.net These simulations can reveal information about intermolecular structures through radial distribution functions and dynamic properties like self-diffusion coefficients. bohrium.comacs.org For instance, in mixtures with water, MD simulations have shown how intermolecular interactions change with varying water content. bohrium.com While specific MD studies focusing solely on this compound are less common than for its longer-chain analogues like 1-butyl-3-methylimidazolium iodide, the principles and methods are directly applicable. acs.orgaip.org These simulations are crucial for understanding bulk properties and the behavior of the ionic liquid as a solvent or in mixtures. researchgate.netacs.org
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a high level of accuracy for studying the electronic structure and properties of this compound. These methods are crucial for validating experimental data and exploring characteristics that are not directly observable.
Quantum calculations are frequently used to interpret and assign complex experimental spectra.
NMR Spectroscopy: DFT calculations have been used to support mechanistic proposals derived from ¹H-NMR studies. mdpi.com In research on the catalytic activity of this compound, DFT simulations helped elucidate the reaction mechanism by revealing the role of the IL in activating the epoxy ring opening process. mdpi.com
Raman Spectroscopy: Quantum chemical calculations of vibrational frequencies and intensities are essential for assigning bands in Raman and infrared spectra. researchgate.net For imidazolium-based ILs, these calculations help distinguish between different conformers (e.g., planar vs. nonplanar alkyl groups) and analyze the nature of hydrogen bonding between the cation and anion. researchgate.netacs.org
Quantum chemical calculations are instrumental in determining the electronic properties of materials containing this compound.
Quantification of Halogen Bonding Interactions and Impact on Ionicity
In the context of imidazolium-based ionic liquids, halogen bonding can occur between the iodide anion and a halogen atom substituted on the imidazolium ring. For instance, in the cocrystal of 1,3-dimethyl-2-iodoimidazolium iodide with iodine ([C1mim-2-I]I∙0.5I2), analysis has revealed significant halogen bonding interactions between the cation and the anion. researchgate.net These interactions have been shown to reduce the ionicity of the compound. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to investigate these noncovalent interactions in various halogenated ionic liquids. researchgate.net These calculations help in understanding the structural and energetic properties of the ion pairs. researchgate.net
The strength of these interactions can be influenced by the nature of the halogen and the position of substitution on the imidazolium ring. For example, studies on 1-butyl-4,5-dibromo-3-methylimidazolium iodide have highlighted the presence of strong I···I halogen interactions that, along with N–H···I hydrogen bonds, contribute to a layered crystal structure. researchgate.net The presence and type of halogen bonding can be critical in designing ionic liquids with specific properties. researchgate.net
The interplay between halogen bonding and hydrogen bonding is also a key area of investigation. In halide salts with hydroxy-functionalized pyridinium (B92312) cations, the balance between 'intra-ionic' and 'inter-ionic' hydrogen bonds can be controlled by the nature of the halide anion, including iodide. tib.eu Quantum chemical methods and Natural Bond Orbital (NBO) analysis are used to dissect these interactions, revealing the importance of charge transfer. tib.eu
Interactive Table: Halogen and Hydrogen Bond Distances in Selected Halide Salts
| Compound/Interaction Type | Anion | d(O···X) (Å) | d(OH···X) (Å) | ≮(OH···X) (°) |
| [HOC2Py]X (intra-ionic) | Cl⁻ | 3.046 | - | 160-171 |
| [HOC2Py]X (intra-ionic) | Br⁻ | 3.202 | - | 160-171 |
| [HOC2Py]X (intra-ionic) | I⁻ | 3.478 | - | 160-171 |
Data sourced from X-ray structure analysis of hydroxy-functionalized pyridinium halide salts. The table demonstrates the increase in bond distance with the increasing size of the halide anion, indicating weaker hydrogen bonding.
Study of Charge Transfer via Interionic Hydrogen Bonds
Interionic hydrogen bonds are a defining feature of the structure and behavior of this compound and similar ionic liquids. Computational studies have provided deep insights into the charge transfer phenomena that occur through these bonds.
Car-Parrinello molecular dynamics (CPMD) simulations of liquid 1,3-dimethylimidazolium chloride have revealed a significant degree of hydrogen bonding. researchgate.net These simulations, based on density functional theory, allow for the description of the local liquid structure in terms of radial distribution functions and anisotropic spatial distributions. researchgate.net While the primary focus of this specific study was on the chloride analogue, the methodologies are directly applicable to iodide systems and highlight the importance of C-H···X (where X is a halide) interactions.
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify charge transfer in these systems. For instance, in studies of ionic liquids interacting with water, NBO analysis has shown that intermolecular interactions originate from electron transfer, such as from the anion to the σ* antibonding orbital of an O-H bond (nanion → σO–H*). researchgate.net Similar charge transfer mechanisms are at play in the interionic hydrogen bonds within the pure ionic liquid, for example, from the iodide anion to the C-H bonds of the imidazolium cation. The presence of functional groups that can induce charge transfer, such as carbonyl and hydroxyl groups, can lead to the formation of polyiodide anions. rsc.org
The strength and nature of these hydrogen bonds can be modulated by the specific cation and anion pairing. In halide salts of hydroxy-functionalized pyridinium cations, the charge transfer aspect of both 'intra-ionic' and 'inter-ionic' hydrogen bonds has been analyzed using quantum chemical methods and NBO analysis. tib.eu These studies emphasize that charge transfer is a crucial component of these interactions. tib.eu
Predictive Modeling of Thermodynamic and Physicochemical Properties
Computational models have become indispensable for predicting the thermodynamic and physicochemical properties of ionic liquids like this compound, often circumventing the need for extensive and costly experimental measurements.
Various modeling approaches have been developed and applied. The conductor-like screening model for real solvents (COSMO-RS) has been used to predict vapor-liquid phase equilibria in systems containing ionic liquids. researchgate.net For properties like density and viscosity, empirical equations and more sophisticated models are employed. researchgate.net
Group contribution methods (GCMs) coupled with machine learning techniques like support vector machines (SVM) have shown great promise. sid.ir These SVM-GCM methods can estimate the densities of a wide range of ionic liquids with high accuracy over broad temperature and pressure ranges by using the molecular structure as an input. sid.ir
Equation of state (EOS) models, such as the perturbed-chain statistical associating fluid theory (PC-SAFT), have been successfully applied to model the properties of imidazolium-based ionic liquids. diva-portal.org The ion-specific electrolyte PC-SAFT (ePC-SAFT) framework has demonstrated reliable results for predicting thermodynamic properties and gas solubilities. diva-portal.org These models can be parameterized using a limited set of experimental data, such as pure-IL densities and water activity coefficients, and then used to predict other properties like vapor-liquid equilibria. researchgate.net
Molecular dynamics (MD) simulations, both classical and ab initio, are also powerful predictive tools. researchgate.net While classical MD relies on force fields, ab initio MD, such as Car-Parrinello simulations, can provide a more accurate description of intermolecular interactions, including hydrogen bonding, which is crucial for predicting the liquid structure and related properties. researchgate.net
Interactive Table: Comparison of Predictive Models for Ionic Liquid Density
| Model | Basis | Typical AARD% | Notes |
| SVM-GCM | Support Vector Machine & Group Contribution | 0.41 | Predicts density over wide T & P ranges. sid.ir |
| Jacquemin et al. GCM | Group Contribution Method | 0.36 | Predicts density as a function of T & P. sid.ir |
| Gardas & Coutinho GCM | Group Contribution Method | 0.94 | Predicts density as a function of T & P. sid.ir |
AARD% (Average Absolute Relative Deviation) is a measure of prediction accuracy. Lower values indicate better agreement with experimental data.
Catalytic Applications and Mechanistic Investigations
Organocatalysis
The conversion of carbon dioxide, a greenhouse gas, into valuable chemical products is a significant area of green chemistry. nih.gov One of the most prominent routes for CO₂ fixation is its reaction with epoxides to produce cyclic carbonates, which are valuable compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polymers like polycarbonates. youtube.com The cycloaddition of CO₂ to epoxides is an atom-economical reaction that can be facilitated by various catalysts. nih.govyoutube.com Among these, the organocatalyst 1,3-dimethylimidazolium (B1194174) iodide has demonstrated notable efficiency. askfilo.com
1,3-Dimethylimidazolium iodide has been identified as a highly effective single-component, bifunctional organocatalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide, eliminating the need for a co-catalyst. askfilo.com Its efficiency stems from the synergistic action of the imidazolium (B1220033) cation and the iodide anion. In a comparative study of five halogenated compounds, this compound displayed the highest catalytic performance. askfilo.com
The catalyst's effectiveness was demonstrated in the synthesis of a wide array of monosubstituted cyclic carbonates. Using just 1 mol% of the catalyst, excellent yields were achieved under relatively mild conditions (80 °C, 20 bar CO₂) within a short reaction time of one hour. askfilo.com This high efficiency highlights its potential for practical applications in CO₂ valorization. askfilo.com
Table 1: Catalytic Activity of this compound in the Cycloaddition of Styrene (B11656) Oxide with CO₂
| Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 80 | 20 | 1 | >99 | >99 |
This table is generated based on data reported for the synthesis of a broad range of monosubstituted cyclic carbonates. askfilo.com
The catalytic cycle for the cycloaddition reaction involves the crucial step of epoxide ring-opening. The mechanism is initiated by the activation of the epoxide. The acidic hydrogen atom on the imidazolium ring of this compound forms a hydrogen bond with the oxygen atom of the epoxide. askfilo.com This interaction polarizes the C-O bond of the epoxide ring, making it more susceptible to nucleophilic attack.
Following this activation, the iodide anion, acting as a potent nucleophile, attacks one of the carbon atoms of the epoxide ring. askfilo.com This attack leads to the opening of the strained three-membered ring and the formation of an iodo-alkoxide intermediate. askfilo.com Subsequently, this intermediate reacts with a molecule of carbon dioxide. The final step is an intramolecular cyclization that releases the cyclic carbonate product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle. askfilo.com This proposed mechanism, supported by both ¹H-NMR studies and density functional theory (DFT) simulations, underscores the critical role of the catalyst in facilitating the epoxy ring-opening process. askfilo.com
A significant advantage of using this compound as a catalyst is its ability to effectively promote the cycloaddition reaction under solvent-free conditions. askfilo.com The avoidance of organic solvents aligns with the principles of green chemistry by reducing waste, cost, and environmental impact. The reaction between various epoxides and CO₂ proceeds efficiently to form a wide variety of cyclic carbonates in excellent yields without the need for a solvent medium. askfilo.com This characteristic enhances the industrial applicability and sustainability of the process for converting CO₂ into valuable chemicals. askfilo.com
Oxidative Aroylation of Arenecarbaldehydes
This compound serves as a precursor to N-heterocyclic carbenes (NHCs), which are effective catalysts in various organic transformations, including the oxidative aroylation of arenecarbaldehydes. In this type of reaction, an arenecarbaldehyde is converted into an aryl carboxylate derivative. Research on the closely related 1,3-dimethylbenzimidazolium iodide demonstrates that in the presence of an oxidizing agent and a base, such as 1,8-diazabicyclo beilstein-journals.orgresearchgate.net-7-undecene (DBU), it can effectively catalyze the conversion of benzaldehyde (B42025) into methyl benzoate (B1203000) in methanol (B129727). researchgate.net
The general mechanism involves the in-situ generation of an N-heterocyclic carbene from the imidazolium salt. This carbene then attacks the aldehyde to form a Breslow intermediate, which is subsequently oxidized. This process facilitates the direct oxidation of catalytically generated electroactive intermediates, leading to the formation of the corresponding ester. researchgate.net Such reactions are notable for their efficiency and clean nature, often producing only hydrogen gas as a byproduct in electro-organic synthesis setups. researchgate.net While 1,3-dimethylbenzimidazolium and other triazolium salts have been shown to be effective, the specific efficacy can vary, with standard imidazolium salts sometimes showing lower activity in certain oxidative aroylation reactions. researchgate.net
Table 1: Catalytic System for Oxidative Aroylation
| Component | Function | Reference |
| Arenecarbaldehyde | Substrate | researchgate.net |
| Azolium Salt (e.g., this compound) | Pre-catalyst (NHC source) | researchgate.net |
| Base (e.g., DBU) | Generates NHC from pre-catalyst | researchgate.net |
| Oxidizing Agent / Condition | Facilitates conversion of Breslow intermediate | researchgate.net |
| Alcohol (e.g., Methanol) | Reactant/Solvent | researchgate.net |
Catalyzed Decomposition Reactions of Organic Substrates
The thermal decomposition of this compound itself can initiate catalytic processes. When heated above 200°C, it decomposes to generate methyl iodide and 1-methylimidazole (B24206), which can initiate the polymerization of epoxies. evitachem.com This demonstrates its role as a latent thermal initiator.
Furthermore, the iodide component of the salt can participate directly in catalysis. The iodide ion is known to catalyze the decomposition of hydrogen peroxide into water and oxygen. researchgate.net Mechanistic studies, monitored by electrospray ionization mass spectrometry, suggest the involvement of a key intermediate species, IOOH, which interacts with iodide to facilitate the decomposition process. researchgate.net
The imidazolium cation is also implicated in decomposition reactions. For instance, the related compound 1,3-dimethylimidazolium-2-carboxylate (B1245923) undergoes a solvent-dependent decarboxylation. nih.govresearchgate.net This decomposition proceeds through the formation of the corresponding N-heterocyclic carbene (1,3-dimethylimidazolylidene), which is then trapped by a proton source. nih.govresearchgate.net This highlights the role of the imidazolium ring structure in facilitating decomposition pathways that lead to catalytically active species.
Precursor for N-Heterocyclic Carbenes (NHCs)
This compound is a well-established precursor for the synthesis of 1,3-dimethylimidazolylidene, a stable N-heterocyclic carbene. evitachem.comnih.gov NHCs are a class of persistent carbenes that have become ubiquitous in organometallic chemistry and catalysis. d-nb.infonih.gov The generation of the NHC from the imidazolium salt is typically achieved by deprotonation at the C2 position of the imidazolium ring using a base. evitachem.comnih.govcardiff.ac.uk The acidity of this proton is a key feature of azolium salts, allowing for the in-situ formation of the active carbene catalyst under basic conditions. nih.gov
The stability of the resulting carbene is attributed to the electronic effects of the adjacent nitrogen atoms, which donate electron density into the carbene's empty p-orbital, and the steric bulk of the substituents on these nitrogens. researchgate.netnih.gov The properties of the NHC can be finely tuned by modifying these substituents, making imidazolium salts like this compound versatile starting materials for creating tailored ligands and catalysts. researchgate.net
Stabilization of Metal Centers in Various Catalytic Cycles
Once generated from this compound, the resulting NHC is an excellent ligand for transition metals. evitachem.com NHCs are strong σ-donors, which allows them to form robust bonds with metal centers and stabilize them in various oxidation states throughout a catalytic cycle. d-nb.infonih.gov This stability is often superior to that provided by traditional phosphine (B1218219) ligands, making NHC-metal complexes thermally stable and robust. cardiff.ac.uk This property is crucial for developing efficient and long-lasting catalytic processes. researchgate.net The strong metal-ligand bond prevents ligand dissociation, which can be a deactivation pathway in many catalytic systems. nih.gov
Formation of Metal-NHC Complexes and Coordination Chemistry
The formation of metal-NHC complexes from this compound involves the coordination of the in-situ generated carbene with a metal center. evitachem.com A common method involves reacting the imidazolium salt directly with a metal precursor that can also act as a base. For example, the reaction of this compound with palladium(II) acetate (B1210297) yields a thermally stable palladium-NHC complex. cardiff.ac.uk In this process, the acetate functions as the base to deprotonate the imidazolium salt, generating the carbene which then coordinates to the palladium center. cardiff.ac.uk
The coordination chemistry of these complexes has been extensively studied. For instance, silver(I) oxide can be used to react with this compound to form silver-NHC complexes, which are valuable as carbene transfer agents for the synthesis of other metal-NHC complexes. acs.orgresearchgate.net The resulting complexes often exhibit well-defined geometries, such as the distorted square planar structure observed for some palladium-NHC complexes. cardiff.ac.uk The successful formation of these complexes can be confirmed by techniques like NMR spectroscopy, where characteristic shifts in the signals of the imidazolium ring protons and carbons indicate coordination to the metal. evitachem.com
Table 2: Selected Metal-NHC Complex Synthesis from Imidazolium Salts
| Imidazolium Salt | Metal Precursor | Base | Resulting Complex Type | Reference |
| This compound | Pd(OAc)₂ | Acetate (from precursor) | Palladium(II)-NHC | cardiff.ac.uk |
| This compound | Ag₂O | Oxide (from precursor) | Silver(I)-NHC | researchgate.net |
| 1,3-Diethyl-4-iodo-imidazolium iodide | Pt(PPh₃)₄ | Not required (Oxidative Addition) | Platinum(II)-NHC | acs.org |
Function as a Lewis Acid or Base in Diverse Catalytic Processes
N-Heterocyclic carbenes derived from precursors like this compound function primarily as strong Lewis bases. nih.gov Their Lewis basicity stems from the lone pair of electrons on the divalent carbon atom, which acts as a potent σ-donor to electron-deficient species, including metal centers and organic electrophiles. nih.govd-nb.info This strong nucleophilicity is the basis for their role in organocatalysis, such as in the benzoin (B196080) condensation, and their function as strong ancillary ligands in organometallic catalysis. nih.gov
While the NHC itself is a Lewis base, it can participate in cooperative catalytic systems that also involve a Lewis acid. rsc.org In such systems, the NHC activates one substrate (e.g., an aldehyde) by acting as a nucleophile (Lewis base), while a separate Lewis acid component activates another substrate (the electrophile). This dual activation strategy can enhance reactivity and control selectivity in complex chemical transformations. rsc.org
Co-catalysis in Electrochemical Transformations
Imidazolium salts, including this compound, have emerged as effective co-catalysts and electrolyte components in electrochemical transformations, particularly in the reduction of carbon dioxide (CO₂). utwente.nl In non-aqueous solvents like acetonitrile (B52724), imidazolium cations play a pivotal role in promoting the efficiency of CO₂ reduction. utwente.nl
Electrochemical reduction of CO₂
The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. In this context, this compound has emerged as a significant co-catalyst, particularly in non-aqueous electrolytes. The imidazolium cation plays a crucial role in lowering the overpotential and enhancing the efficiency and selectivity of the CO₂ reduction reaction (CO₂RR).
Research has demonstrated the unique ability of imidazolium cations to promote the reduction of CO₂ in anhydrous media. In studies utilizing gold electrodes in anhydrous acetonitrile, the presence of 1,3-dimethylimidazolium cations led to remarkably low overpotentials for the conversion of CO₂ to carbon monoxide (CO) with nearly 100% Faradaic efficiency. nih.gov This catalytic effect is not observed with other types of cations, highlighting the specific role of the imidazolium moiety in the reaction mechanism. acs.org
The catalytic performance is significantly influenced by the choice of the electrode material. While gold electrodes exhibit low overpotentials, other late-transition metals like silver, zinc, copper, and nickel also show high selectivity for CO formation in the presence of 1,3-dimethylimidazolium cations in anhydrous acetonitrile. utwente.nl This suggests that the imidazolium-based electrolyte system can be adapted for use with various catalysts.
The hydrogen atom at the C2 position of the imidazolium ring is a key determinant in the catalytic activity for CO₂ reduction. A direct correlation has been established between the acidity of this C2-proton and the performance of the CO₂RR. nih.gov By modifying the substituents at the N1 and N3 positions of the imidazolium ring, researchers have been able to tune the C2–H acidity and observe a corresponding change in the catalytic efficiency. nih.gov
The mechanism is believed to involve a concerted proton-electron transfer to the CO₂ intermediate adsorbed on the electrode surface. nih.gov This is supported by several lines of evidence, including:
Nuclear Magnetic Resonance (NMR) analyses: These studies provide insights into the electronic environment of the C2-hydrogen.
Density Functional Theory (DFT) calculations: Theoretical models indicate that the C2 proton interacts directly with the negatively charged CO₂ radical anion intermediate (*CO₂⁻) formed on the catalyst surface. nih.gov
Isotopic labeling: Experiments using deuterated 1,3-dimethylimidazolium cations have shown an inverse kinetic isotope effect. acs.org This phenomenon, where the reaction rate is faster with the heavier isotope, is a strong indicator of a concerted mechanism where the C-H bond vibrational frequencies play a crucial role in the transition state.
The nature of the anion in the ionic liquid also plays a secondary, yet important, role. The Lewis basicity of the anion can influence the C2–H acidity and the equilibrium between the imidazolium cation and its corresponding N-heterocyclic carbene (NHC). acs.org The formation of the carbene can hinder the CO₂ reduction by blocking active sites on the electrode surface or by trapping CO₂ in the solution. acs.org Therefore, the choice of a weakly coordinating anion is crucial for maximizing the catalytic activity of the imidazolium cation.
Table 1: Influence of C2-H Acidity on CO₂ Reduction Performance
| Imidazolium Cation Modification | C2-H Acidity | CO₂ Reduction Performance | Reference |
| Electron-withdrawing groups at N1, N3 | Increased | Enhanced | nih.gov |
| Electron-donating groups at N1, N3 | Decreased | Reduced | nih.gov |
| Deuteration at C2 | No significant change | Inverse kinetic isotope effect observed | acs.org |
This table provides a qualitative summary of the observed trends.
The interaction between the C2-hydrogen of the 1,3-dimethylimidazolium cation and the metal-adsorbed CO₂ intermediate is a critical step in the catalytic cycle. Upon the initial electron transfer from the electrode to an adsorbed CO₂ molecule, a high-energy *CO₂⁻ intermediate is formed. nih.gov The acidic C2 proton of the imidazolium cation then interacts with this negatively charged species. nih.gov
This interaction is best described as a concerted coupled electron-proton transfer (CEPT) mechanism rather than a simple electrostatic interaction or a classic hydrogen bond formed prior to the electron transfer. nih.govacs.org DFT calculations support a pathway where the electron transfer and the partial proton transfer from the imidazolium cation to the CO₂ molecule occur simultaneously. acs.org This concerted process lowers the activation energy for the reduction of CO₂, thus reducing the required overpotential.
Differential charge analysis from DFT calculations confirms a charge transfer from the imidazolium cation to the *CO₂⁻ intermediate, highlighting the direct electronic interaction. nih.gov This interaction stabilizes the adsorbed intermediate, facilitating its further reduction to CO. The rate-determining step for metals with lower CO binding energies is proposed to be the adsorption of CO₂, which is facilitated by the partial charge transfer from the negatively charged metal surface to the CO₂ molecule, an effect that is more pronounced on gold than on zinc. utwente.nl
While the term "hydrogen bonding" is used to describe the interaction between the imidazolium C2-H and anions in the ionic liquid itself, the dynamic interaction with the short-lived *CO₂⁻ intermediate during the electrochemical reaction is more accurately depicted as a proton donation within a concerted elementary step. rsc.org This distinction is crucial for understanding the catalytic role of the imidazolium cation in promoting the electrochemical reduction of CO₂.
Electrochemical Research and Energy Applications
Electrolyte Materials Development
1,3-Dimethylimidazolium (B1194174) iodide is actively researched as a key component in electrolyte formulations for various electrochemical devices, contributing to enhanced performance and efficiency.
While direct application of 1,3-Dimethylimidazolium iodide as the primary electrolyte salt in conventional Li-ion or Na-ion batteries is not extensively documented in the provided results, its derivatives and related imidazolium-based ionic liquids are subjects of study. For instance, in sodium-ion batteries, additives like 1-ethyl-3-methylimidazolium (B1214524) bis(fluoromethanesulfonyl)imide have been shown to improve the performance of hard carbon anodes in NaClO4-based electrolytes frontiersin.org. The broader family of imidazolium (B1220033) ionic liquids is recognized for its potential in creating safer and more stable electrolytes for both lithium and sodium-ion batteries msesupplies.commsesupplies.comgoogle.com.
Recent research highlights the promising role of this compound (DMII) as a bifunctional electrolyte additive in Lithium-oxygen (Li-O₂) batteries. sciencedaily.comchemistryviews.orgazom.comresearchgate.netnih.goveurekalert.org In these high-energy-density systems, DMII acts as a soluble redox mediator, facilitating charge transport and mitigating the passivation of electrodes. sciencedaily.comchemistryviews.orgazom.comeurekalert.org The iodide anion (I⁻) promotes the redox kinetics of the oxygen reduction and evolution reactions at the cathode, which significantly lowers the charge and discharge overpotential. nih.gov Simultaneously, the 1,3-dimethylimidazolium cation (DMI⁺) forms a stable, ultrathin solid-electrolyte interphase (SEI) film on the lithium metal anode. chemistryviews.orgresearchgate.netnih.gov This protective layer inhibits the detrimental shuttle effect of the iodide ions and minimizes electrolyte decomposition, thereby enhancing the stability and lifespan of the battery. chemistryviews.orgresearchgate.netnih.gov
Test cells incorporating the DMII additive have demonstrated remarkable performance, including a low overpotential of 0.52 V and ultra-long cycling stability for over 960 hours. researchgate.netnih.goveurekalert.org Furthermore, a high Li₂O₂ yield of up to 95.8% confirms the reversible formation and decomposition of the discharge product without significant side reactions. researchgate.netnih.gov
In the context of Lithium-sulfur (Li-S) batteries, while direct use of this compound is not detailed, related imidazolium-based ionic liquids like 1-propyl-2,3-dimethyl-imidazolium bis(trifluoromethanesulfonyl)imide (dmpimTFSI) have been investigated in mixed electrolytes with organic solvents to improve cycle life. psu.edu The addition of ionic liquids can help suppress the polysulfide shuttle effect, a major challenge in Li-S battery technology. psu.edufrontiersin.orgmdpi.com
This compound ([DMIM]I) is a frequently used and important component in electrolytes for dye-sensitized solar cells (DSSCs). mdpi.comiolitec.de It serves as a source of iodide for the redox couple and its properties can significantly influence device performance.
To address issues of solvent volatility and leakage in traditional DSSC electrolytes, solvent-free eutectic melts have been developed. These mixtures of two or more ionic liquids have lower melting points than their individual components and can act as the electrolyte medium. This compound is a key component in some of these eutectic systems. semanticscholar.orgmdpi.commdpi.comucl.ac.uk
For example, a eutectic mixture of this compound ([DMIM]I) and 1-methyl-3-propylimidazolium iodide ([C3MIM]I), when used with a low-viscosity ionic liquid, resulted in a DSSC with an efficiency of 8.2%. semanticscholar.orgmdpi.com Another study investigated a mixture of 1-ethyl-3-methylimidazolium iodide, this compound, and 1-allyl-3-methylimidazolium (B1248449) iodide, which showed better power conversion efficiency compared to single ionic liquid electrolytes due to the mixture's higher fluidity and lower density. mdpi.comencyclopedia.pub These eutectic melts offer a promising route to more stable and durable DSSCs by improving charge transport and reducing reliance on volatile organic solvents. mdpi.comucl.ac.uk
Data Tables
Table 1: Performance of Li-O₂ Battery with DMII Additive
| Parameter | Value | Reference |
| Overpotential | 0.52 V | researchgate.neteurekalert.org |
| Cycling Stability | > 960 hours | researchgate.netnih.goveurekalert.org |
| Li₂O₂ Yield | up to 95.8% | researchgate.netnih.gov |
Table 2: Performance of Supercapacitor with Redox-Active Ionic Liquid Electrolyte
| Electrolyte Composition | Energy Density | Power Density | Cycling Stability | Reference |
| EMITFSI and EMI-I mixture | 175.6 Wh kg⁻¹ | 4994.5 W kg⁻¹ | > 5000 cycles | rsc.org |
Table 3: DSSC Performance with Eutectic Ionic Liquid Electrolytes
| Eutectic Electrolyte Composition | Power Conversion Efficiency (PCE) | Reference |
| [DMIM]I and [C3MIM]I with low-viscosity IL | 8.2% | semanticscholar.orgmdpi.com |
| EMII/DMII/AMII mixture | Higher than single ILs (HMII, BMII, PMII) | mdpi.comencyclopedia.pub |
Electrolytes for Dye-Sensitized Solar Cells (DSSCs)[2],
Solid-state electrolytes through doping
The development of solid-state electrolytes is a critical step toward safer and more durable energy devices. This compound ([DMIM]I) has been effectively utilized as a dopant to create quasi-solid-state and solid-state electrolytes. One approach involves doping a molecular plastic crystal, succinonitrile (B93025) (SN), with imidazolium iodide salts. researchgate.net This doping process has been shown to increase the ionic conductivity of the material from a range of 10⁻⁸–10⁻⁶ S·cm⁻¹ to 10⁻³ S·cm⁻¹. researchgate.netmdpi.com The resulting materials exhibit enhanced ionic conductivity while retaining a solid form, which is crucial for applications in devices like dye-sensitized solar cells (DSSCs). mdpi.com
In another application, this compound serves as a charge transfer facilitator when used to redope nanofibrous poly(3,4-ethylenedioxythiophene) (PEDOT). acs.orgnih.govresearchgate.net This process involves an ion exchange where the iodide from [DMIM]I replaces dodecyl sulfate (B86663) anions that were pre-doped during the polymerization of PEDOT. nih.govresearchgate.net This redoping enhances the electrical conductivity and catalytic activity of the PEDOT nanofibers. acs.orgnih.gov The improved conductivity is attributed to enhanced linearization and crystallinity of the PEDOT chains, while the enhanced catalytic activity stems from better compatibility and an increased effective surface area. acs.orgnih.govresearchgate.net The resulting material, when used as a counter electrode in a solid-state DSSC with a poly(ethylene oxide)-based solid polymer electrolyte, significantly reduces charge-transfer resistance. acs.orgresearchgate.net This has led to the achievement of high energy conversion efficiencies, demonstrating the potential of [DMIM]I in creating advanced solid-state energy systems. acs.org
Electrochemical Properties Investigations
Ionic conductivity and its dependence on molecular structure
The ionic conductivity of an electrolyte is a key determinant of an electrochemical device's performance. For ionic liquids like this compound, conductivity is intrinsically linked to their molecular structure. The 1,3-dimethylimidazolium cation is notable for its relatively small size and structural symmetry compared to other commonly used imidazolium cations with longer alkyl chains (e.g., 1-ethyl-3-methylimidazolium or 1-butyl-3-methylimidazolium). electrochemsci.orgresearchgate.net Generally, for a given anion, ionic conductivity in imidazolium-based salts decreases as the length of the alkyl side-chain increases. researchgate.netresearchgate.net This is primarily due to increased viscosity and reduced ion mobility in ionic liquids with larger cations. diva-portal.org
Studies on 1,3-dimethylimidazolium-based ionic liquids with different anions have shown that they possess higher electrical conductivity than many other 1-alkyl-3-methylimidazolium-based ionic liquids. electrochemsci.org This is ascribed to the smaller size, higher structural symmetry, and stronger cation-anion interactions of the 1,3-dimethylimidazolium cation. electrochemsci.org For instance, a mixture of 1-ethyl-3-methylimidazolium iodide, this compound, and 1-allyl-3-methylimidazolium iodide was found to have high fluidity and low density, resulting in better power conversion efficiency in DSSCs compared to single, more viscous ionic liquids. mdpi.com The concept of "ionicity," which describes the fraction of ions contributing to the conduction process, is also crucial. mdpi.com Ionic liquids with short alkyl substituents, such as 1,3-dimethylimidazolium, tend to exhibit higher ionicities. mdpi.com
Table 1: Comparative Ionic Conductivity of Imidazolium-Based Ionic Liquids This table provides illustrative data on how cation and anion structure affects conductivity. Specific values for this compound may vary based on purity and measurement conditions.
Electrochemical window and stability assessments
The electrochemical window (EW) defines the voltage range within which an electrolyte remains stable without being oxidized or reduced. A wide electrochemical window is essential for high-voltage energy storage devices. Ionic liquids based on the 1,3-dimethylimidazolium cation generally exhibit high electrochemical stability and wide electrochemical windows, often exceeding 4 V. electrochemsci.org
Table 2: Electrochemical Windows (EW) of Imidazolium-Based Ionic Liquids This table presents a comparison of electrochemical windows for different imidazolium salts to illustrate the effect of cation and anion structure.
Mitigation of mass transport limitations in energy devices
A significant challenge associated with pure ionic liquid electrolytes is their high viscosity compared to conventional organic solvents. researchgate.netpsu.edu This high viscosity impedes the movement of redox species, leading to mass transport limitations that can lower the efficiency of energy devices like DSSCs. researchgate.netdiva-portal.orgpsu.edu
Interfacial Electrochemistry Studies
Metal-ionic liquid interface characteristics
The interface between the electrode and the electrolyte is where critical electrochemical reactions occur, and its properties profoundly influence device performance and longevity. In the context of this compound, studies have highlighted its beneficial interfacial characteristics, particularly in lithium-air batteries. knowridge.comwiley.com When added to the battery's liquid electrolyte, the 1,3-dimethylimidazolium (DMI⁺) cation plays a crucial role in stabilizing the highly reactive lithium metal anode. knowridge.comwiley.com
The DMI⁺ ions form an ultrathin but highly stable protective film on the surface of the lithium anode. knowridge.comwiley.com This film acts as a physical barrier, preventing direct contact between the electrolyte and the lithium metal. wiley.com This is critical for minimizing the decomposition of the electrolyte and suppressing parasitic side reactions that would otherwise consume the lithium and reduce the battery's lifespan. wiley.com This stabilization of the anode interface contributes to a significantly increased cycle stability, with test cells demonstrating stable operation for over 960 hours. wiley.com The iodide ion (I⁻) from the salt concurrently acts as a redox mediator, facilitating efficient electron transfer during charging and discharging. knowridge.comwiley.com While many studies focus on imidazolium salts with longer alkyl chains at gold interfaces, the behavior observed in lithium-air batteries underscores the unique and advantageous interfacial properties that the compact 1,3-dimethylimidazolium cation can impart. acs.org
Confinement effects within porous matrices
The practice of confining ionic liquids (ILs) such as this compound within the nanometer-scale pores of solid matrices is a key strategy for tuning their physical and chemical properties. nih.govacs.org When an IL is confined, its behavior can deviate significantly from that of the bulk liquid. acs.org These confinement effects are driven by the high surface-area-to-volume ratio within the pores and the chemical interactions between the IL and the pore walls. nih.gov Observed effects in various ionic liquids include shifts in melting point and glass transition temperatures, altered ionic conductivity, and modified phase transition dynamics. nih.govacs.org For instance, studies on other imidazolium-based ILs have shown that confinement within mesoporous silica (B1680970) can lead to substantial reductions in melting point and ionic conductivity, with the magnitude of the change being dependent on the pore diameter. nih.gov The successful incorporation of an IL into a porous structure is often confirmed by shifts in its melting or crystallization peaks during thermal analysis. acs.org
For this compound, research has explored its confinement in various porous materials to enhance performance in catalysis and energy applications.
Confinement in Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are crystalline materials with well-defined pores that can host guest molecules. The introduction of ionic liquids into the pores of MOFs is a strategy to enhance their catalytic efficiency. researchgate.net Research has shown that this compound can act as a highly efficient organocatalyst for the cycloaddition of CO2 to epoxides, a reaction that produces valuable cyclic carbonates. mdpi.com When used in conjunction with MOFs, the ionic liquid can be introduced into the pores to create a synergistic catalytic system. researchgate.net In one study, this compound demonstrated the highest catalytic efficiency among several compounds tested for producing a wide range of cyclic carbonates under relatively mild conditions. mdpi.com
Confinement in Porous Carbon and Titania for Energy Devices: In the field of energy storage and conversion, this compound is utilized as a component of electrolytes for devices like dye-sensitized solar cells (DSSCs) and supercapacitors. chemimpex.comalfachemsp.com These devices often employ electrodes made from porous materials such as mesoporous titania or porous carbon to maximize the active surface area. researchgate.netuni-muenchen.de When the electrolyte containing this compound permeates these porous structures, the IL is effectively confined. This confinement is crucial for the device's operation, facilitating efficient ion transport to and from the electrode surfaces. chemimpex.com While specific studies detailing property shifts of this compound within these pores are limited, the general principles of IL confinement suggest that properties like ionic conductivity and electrochemical stability are influenced by the pore environment. nih.govelectrochemsci.org For example, electrolytes containing similar imidazolium iodides are used in monolithic DSSCs that feature porous carbon films as counter-electrodes. researchgate.net The interaction between the electrolyte and the porous structure is fundamental to achieving high power conversion efficiency. researchgate.netuni-muenchen.de
The table below summarizes the observed effects and applications of confining this compound in different porous matrices.
| Porous Matrix | Application | Research Findings/Observed Effects |
| Metal-Organic Frameworks (MOFs) | Catalysis (CO2 Fixation) | When introduced into MOF pores, it can act as an efficient co-catalyst. researchgate.net As a standalone catalyst, it showed high efficiency for cyclic carbonate synthesis (80 °C, 20 bar CO2, 1 h, 1 mol% loading). mdpi.com |
| Porous Titania | Dye-Sensitized Solar Cells (DSSC) | Used as an electrolyte component with mesoporous titania films, which serve as thick, high-surface-area electrodes. uni-muenchen.de |
| Porous Carbon | Electrochemical Devices | Utilized in electrolytes for devices with porous carbon electrodes; confinement within the pores is essential for ion transport. chemimpex.comresearchgate.netresearchgate.net |
Application As a Reaction Medium and Solvent Systems
Versatile Solvent Properties
The utility of 1,3-dimethylimidazolium (B1194174) iodide as a solvent is rooted in its distinct characteristics, which include broad dissolution capabilities and high stability under various conditions. These features position it as a favorable alternative to traditional organic solvents.
1,3-Dimethylimidazolium iodide is recognized for its capacity to dissolve a diverse range of substances, including both polar and non-polar compounds. chemimpex.commdpi.com This broad solvency is a hallmark of ionic liquids, which can engage in various types of intermolecular interactions, such as ion-dipole, hydrogen bonding, and van der Waals forces. The ionic nature of this compound allows it to effectively solvate polar and even ionic species, while the organic cation, with its alkyl groups, can interact with non-polar molecules. mdpi.com This dual solvating ability makes it a highly adaptable medium for reactions involving reagents of differing polarities. whiterose.ac.uk The ability to dissolve a wide spectrum of organic, inorganic, and polymeric compounds is a key factor in its application across different chemical fields. whiterose.ac.uk
A defining characteristic of this compound, like many ionic liquids, is its exceptionally low vapor pressure, rendering it virtually non-volatile. chemimpex.comacs.org This property is a significant advantage over conventional organic solvents, which are often highly volatile and pose environmental and safety risks. mdpi.com Coupled with its low volatility is high thermal stability, allowing it to be used in chemical reactions that require elevated temperatures without significant decomposition or evaporation. chemimpex.comacs.org Research has demonstrated the thermal stability of imidazolium-based ionic liquids in various applications, including as electrolytes in dye-sensitized solar cells where they endure prolonged heating at high temperatures. researchgate.net The combination of low volatility and high thermal robustness makes this compound a reliable and safer medium for a wide range of chemical processes. acs.org
The favorable properties of this compound, particularly its low volatility, high thermal stability, and broad dissolution power, establish it as a "green" or sustainable alternative to volatile organic compounds (VOCs). chemimpex.com The use of ionic liquids can lead to cleaner technologies by reducing or replacing the large volumes of hazardous solvents often required in chemical reactions. iucr.org Researchers have utilized this compound in the development of green chemistry methodologies, where it serves as a recyclable solvent or catalyst that can improve reaction yields and minimize toxic waste. chemimpex.com Its application in processes like the synthesis of cyclic carbonates from CO₂ showcases its role in environmentally benign chemistry. mdpi.com
Specific Chemical Reactions and Processes
The unique solvent properties of this compound make it an effective medium for a variety of organic reactions and industrial processes. It can act not only as a solvent but also as a catalyst or catalyst promoter, enhancing reaction rates and selectivity.
Imidazolium-based ionic liquids, including this compound and its analogues, have been successfully employed as media for various palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. researchgate.netacs.org In these reactions, the ionic liquid often does more than just dissolve the reactants; the imidazolium (B1220033) cation can act as a precursor to N-heterocyclic carbene (NHC) ligands, which stabilize the palladium catalyst and improve its activity. researchgate.netacs.org For instance, in the Heck reaction, which couples aryl halides with alkenes, imidazolium salts have been shown to facilitate the formation of catalytically active palladium-NHC complexes. acs.orgorganic-chemistry.org Similarly, for Suzuki reactions, the use of imidazolium ionic liquids can lead to excellent reactivities. researchgate.net While specific studies on Michael additions in this compound are less common, the reaction is often performed under solvent-free conditions where an ionic liquid can serve as both the catalyst and the medium. core.ac.uk
This compound has proven to be a highly effective single-component organocatalyst for the cycloaddition of carbon dioxide (CO₂) to epoxides, yielding valuable cyclic carbonates. mdpi.com This process is a key example of CO₂ valorization. In this reaction, the iodide anion acts as a nucleophile to initiate the ring-opening of the epoxide, while the imidazolium cation activates the epoxide and stabilizes the intermediates. mdpi.com Research has shown that this compound exhibits superior performance compared to other organocatalysts, facilitating the synthesis of a wide range of cyclic carbonates in excellent yields under relatively mild conditions. mdpi.com The efficiency of this catalyst allows for low catalyst loading and solvent-free conditions, further enhancing the green credentials of the process. mdpi.com
Table 1: Catalytic Performance of this compound in the Synthesis of Cyclic Carbonates from Various Epoxides and CO₂
Reaction Conditions: 1 mol% this compound, 80 °C, 20 bar CO₂, 1 hour, solvent-free. Data sourced from a study by V.G. Zavarzin et al. mdpi.com
| Epoxide Substrate | Product (Cyclic Carbonate) | Yield (%) |
|---|---|---|
| Styrene (B11656) oxide | Styrene carbonate | 99 |
| Propylene oxide | Propylene carbonate | 99 |
| 1,2-Epoxybutane | 4-Ethyl-1,3-dioxolan-2-one | 99 |
| 1,2-Epoxyhexane | 4-Butyl-1,3-dioxolan-2-one | 99 |
| 1,2-Epoxyoctane | 4-Hexyl-1,3-dioxolan-2-one | 99 |
| Allyl glycidyl (B131873) ether | 4-(Allyloxymethyl)-1,3-dioxolan-2-one | 98 |
| Glycidyl phenyl ether | 4-(Phenoxymethyl)-1,3-dioxolan-2-one | 98 |
| Epichlorohydrin | 4-(Chloromethyl)-1,3-dioxolan-2-one | 99 |
| 3,3,3-Trifluoro-1,2-epoxypropane | 4-(Trifluoromethyl)-1,3-dioxolan-2-one | 99 |
Application in biocatalysis and biosynthesis systems
This compound ([DMIM]I) is an ionic liquid that has shown utility in various biotechnological applications, including biocatalysis and biosynthesis. Ionic liquids are recognized for their potential to enhance the efficiency of bioprocesses, such as in the production of enzymes and proteins. chemimpex.com The unique properties of ionic liquids, including their ability to dissolve a wide range of polar and non-polar compounds, make them attractive solvents for enzymatic reactions. chemimpex.com
The application of enzymes in organic synthesis, known as biocatalysis, is a valuable tool due to the high activity and selectivity of enzymes. acs.org Enzymes provide a precisely controlled three-dimensional environment for reactions, leading to high stereo-, regio-, and chemoselectivity. acs.org However, the solubility of many substrates, particularly polar ones like sugars, can be limited in conventional organic solvents that are compatible with enzymes. uliege.be This has led to the investigation of ionic liquids as alternative reaction media. uliege.be
In the context of biocatalysis, ionic liquids like this compound can serve as solvents, co-solvents, or be part of biphasic systems to facilitate enzymatic transformations. tandfonline.com Their ability to dissolve carbohydrates makes them particularly useful for the biocatalytic synthesis of sugar derivatives, which have applications in various industries. uliege.be
Research has explored the use of various imidazolium-based ionic liquids in biocatalytic processes. For instance, molecular simulations have been used to study the interactions between ionic liquids and enzymes like lysozyme (B549824). In one study, this compound was used as an additive to mediate lysozyme crystallization. bohrium.com The study found that the ionic liquid could bind to the active site of the enzyme, although its binding was less stable compared to another ionic liquid, 1-butyl-3-methylimidazolium chloride. bohrium.com This suggests that the choice of ionic liquid can influence enzyme conformation and interactions. bohrium.com
The table below summarizes the binding energies of two different ionic liquids with lysozyme, as determined by molecular docking studies.
| Ionic Liquid | Binding Energy (kcal/mol) |
| This compound | -4.5 |
| 1-Butyl-3-methylimidazolium chloride | -3.1 |
Data sourced from molecular docking studies on lysozyme. bohrium.com
Facilitation of biomolecule purification and separation processes
This compound and other ionic liquids are also utilized in the extraction and purification of biomolecules. chemimpex.comchemimpex.com Their tunable physicochemical properties, which can be modified by selecting specific cation-anion combinations, allow for enhanced solubility of target analytes. researchgate.net This makes them effective solvents for various extraction and separation techniques. tandfonline.comresearchgate.net
Ionic liquid-based extraction methods include solid-liquid extraction, liquid-liquid extraction, and the use of ionic liquid-modified materials. tandfonline.com These methods have been applied to separate bioactive compounds from various sources. tandfonline.comresearchgate.net The low vapor pressure and non-flammability of many ionic liquids are advantageous properties for these separation processes. researchgate.net
In the realm of peptide chemistry, ionic liquids have been employed to improve the solubility of reactants, facilitate product separation, and enable the recovery of the ionic liquid itself. mdpi.com For example, the use of 1,3-dimethylimidazolium methyl sulfate (B86663) as an additive to the eluent in thin-layer chromatography (TLC) has been shown to affect the separation of peptides. mdpi.com
The effectiveness of ionic liquids in separation processes is influenced by factors such as the concentration of the ionic liquid. researchgate.net The choice of both the cation and the anion of the ionic liquid is crucial in tailoring its properties for a specific purification or separation task. researchgate.net
Solvent-Solute and Solvent-Ion Interaction Studies
The interactions between ionic liquids, such as this compound, and various solutes and ions are fundamental to understanding their behavior as solvents and their performance in different applications. These interactions are governed by a balance of Coulomb forces, hydrogen bonds, and dispersion forces. rsc.org
Formation of complexes with various solutes
Studies have shown that imidazolium-based ionic liquids can form complexes with various solutes. For instance, electrospray mass spectrometry has been used to directly observe the interaction between imidazolium cations and solutes like ethyl acrylate. nih.gov These studies reveal that the cation-anion interaction within the ionic liquid influences the interaction with the solute. nih.gov The C(2)-H on the imidazolium ring, which can have a loose interaction with its counterion, is often available to interact with hydrogen-bond-accepting solutes. nih.gov
Intermolecular interactions in aqueous and mixed solvent systems
The study of intermolecular interactions in aqueous and mixed solvent systems containing ionic liquids is crucial for understanding their properties. arxiv.org Quantum mechanics and molecular dynamics simulations have been employed to investigate the interactions between 1,3-dimethylimidazolium cations and nitrate (B79036) anions with water. arxiv.org These studies indicate that water molecules interact with the imidazolium ring through nitrogen-oxygen intermolecular association, while the anion can form hydrogen bonds with water. scispace.com
The addition of water to ionic liquids can significantly affect their properties. For example, the densities of ionic liquid-water mixtures typically decrease as the concentration of water increases. arxiv.orgscispace.com Negative excess molar volumes at low water concentrations suggest strong intermolecular interactions between water and the ionic liquid components. arxiv.orgscispace.com
Molecular interactions with biological species (e.g., L-alanine)
The molecular interactions of ionic liquids with biological molecules like amino acids have been a subject of research. Volumetric and compressibility methods have been used to study the intermolecular interactions of 1,3-dimethylimidazolium methyl sulfate in aqueous solutions of L-alanine. acs.orgresearchgate.net These studies calculate various parameters, such as apparent molar volume and isentropic compression, to elucidate the solute-solute and solute-solvent interactions. acs.org
The data from these studies can provide insights into how ionic liquids affect the structure and stability of proteins. researchgate.net For example, the interactions can be characterized as hydrophobic-hydrophobic, ion-ion, and ion-dipole interactions between the ionic liquid and the amino acid. nih.gov
The following table presents key parameters calculated from experimental density and sound velocity data for a ternary system of 1,3-dimethylimidazolium methyl sulfate in an aqueous L-alanine solution. acs.org
| Parameter | Description |
| Apparent molar volume of solute (Vϕ) | A measure of the volume occupied by the solute in solution. |
| Limiting apparent molar volume of solute (Vϕ°) | The apparent molar volume at infinite dilution. |
| Isobaric thermal expansion coefficient (α) | Describes how the volume of a substance changes with temperature at constant pressure. |
| Apparent molar isentropic compression of solute (KS,ϕ) | Relates to the compressibility of the solute in solution. |
These parameters are derived from experimental measurements to understand intermolecular interactions. acs.org
Thermophysical characteristics relevant to process design
The thermophysical properties of ionic liquids are critical for their application in process design. mdpi.com Properties such as density, heat capacity, viscosity, and thermal conductivity need to be known for optimal process design and scale-up. mdpi.comresearchgate.net These properties can be determined through experimental measurements, predictive methods, or molecular simulations. mdpi.com
For instance, the thermal conductivity of ionic liquids is an important property for heat transfer applications. mdpi.com Models have been developed to predict the thermal conductivity of ionic liquids, which often require data on density, speed of sound, and compressibility. mdpi.com The large number of possible cation-anion combinations in ionic liquids makes predictive methods and computer simulations valuable tools for screening and designing ionic liquids with desired thermophysical properties. mdpi.com
Thermoresponsive Systems
The ionic liquid this compound ([dmim][I]) is a component of thermoresponsive systems, which are materials that undergo significant property changes in response to temperature variations. mdpi.com This behavior is characterized by a temperature-driven transition between a single, homogeneous liquid phase and a biphasic state. mdpi.comresearchgate.net In the case of [dmim][I], this responsiveness is particularly notable in specific solvents, such as acetone (B3395972), where it displays Lower Critical Solution Temperature (LCST) phase behavior. rsc.org This means the system is a single phase at lower temperatures and separates into two distinct phases upon heating. mdpi.comrsc.org This property is reversible; cooling the phase-separated mixture restores a single transparent phase. rsc.org
Temperature-driven phase transitions and their mechanisms
The thermoresponsive behavior of this compound is highly specific to the solvent and the constituent ions. rsc.org In acetone, solutions of [dmim][I] are clear and homogeneous at room temperature. rsc.org Upon heating, the solution becomes turbid and eventually separates into an ionic liquid-rich phase and an acetone-rich phase. researchgate.netrsc.org This phenomenon is classified as a Lower Critical Solution Temperature (LCST) transition, where demixing occurs with increasing temperature. mdpi.com The thermodynamics of LCST transitions are typically governed by negative enthalpy and entropy of mixing, where entropy drives the phase separation at higher temperatures. mdpi.com
The mechanism of this phase transition is deeply rooted in the specific molecular interactions between the ionic liquid and the solvent. rsc.org The LCST behavior of [dmim][I] is uniquely observed in acetone and not in other common solvents like water, methanol (B129727), ethanol, or DMSO, highlighting the critical role of the solvent. rsc.org Molecular dynamics simulations and experimental studies indicate that both the cation (1,3-dimethylimidazolium) and the anion (iodide) are crucial for this thermo-responsiveness. rsc.org If the iodide anion is replaced with chloride (Cl⁻), hexafluorophosphate (B91526) (PF₆⁻), or n-C₈H₁₇OSO₃⁻, or if the cation is changed to 1-pentyl-3-methylimidazolium, the LCST phase separation does not occur. rsc.org
Molecular dynamics simulations suggest that for the [dmim][I]/acetone system, an increase in temperature leads to the clustering of the imidazolium salt. rsc.org In contrast, for a similar ionic liquid with a chloride anion, 1,3-dimethylimidazolium chloride, the affinity between the ionic liquid components decreases with increasing temperature, preventing the formation of large-scale aggregates necessary for phase separation. rsc.org This indicates that the weaker interaction of the 'softer' iodide anion with the cation, compared to the 'harder' chloride anion, is a key factor in the observed LCST behavior. rsc.org
The concentration of the ionic liquid in acetone also influences the transition temperature, known as the cloud point (T_cloud). rsc.org Studies have shown a V-shaped relationship in the phase diagram, where the cloud point initially decreases with increasing concentration and then increases at higher concentrations. rsc.org
Table 1: Cloud Point Temperatures for this compound in Acetone at Various Concentrations rsc.org
| Concentration of [dmim][I] (mg mL⁻¹) | Cloud Point (T_cloud) (°C) |
| 300 | 49.4 |
| 400 | 46.5 |
| 500 | 44.8 |
This table shows the cloud point temperatures, defined as the temperature at which the solution reaches 50% of its initial light transmittance, for different concentrations of this compound in acetone. The transitions are reported to be sharp, occurring within a 1°C range.
Investigations into nanostructuring and phase separation phenomena
The transition from a homogeneous solution to a biphasic system in [dmim][I]/acetone mixtures is closely linked to the formation of nanoscale structures. mdpi.comresearchgate.net The phase separation phenomenon is a macroscopic manifestation of changes occurring at the molecular level, where nanoscale inhomogeneity, or nanostructuring, precedes the bulk phase transition. mdpi.com
For the [dmim][I]/acetone system, an "acetone-mediated nanostructure" has been proposed to explain the reversible LCST behavior. researchgate.net This suggests that acetone molecules play a direct role in the structural organization of the ionic liquid at the nanoscale. At temperatures below the LCST, acetone effectively solvates the ions, leading to a miscible, single-phase system. rsc.org As the temperature increases, the favorable interactions between the ionic liquid components begin to dominate over ion-solvent interactions. rsc.org This leads to the self-aggregation of the ionic liquid into clusters or nanostructures. rsc.org
Upon reaching the cloud point, these nanostructures grow and coalesce, leading to macroscopic phase separation. rsc.org The result is a biphasic system comprising an ionic liquid-rich phase and a solvent-rich (acetone) phase. researchgate.net The interface between these two phases is relatively sharp. mdpi.com The specific interactions, including the role of acetone as a hydrogen bond acceptor and iodide-acetone interactions, are considered influential in this distinct phase behavior. researchgate.net The contiguity of nanostructuring and phase separation is a recognized feature in many ionic liquid solutions, where the formation of ion aggregates is a precursor to demixing. mdpi.com
Green Chemistry Principles and Sustainable Applications
Ionic Liquid Design for Environmental Impact Mitigation
The design of ionic liquids like 1,3-Dimethylimidazolium (B1194174) iodide is intrinsically linked to mitigating the environmental impact of chemical processes. Its unique properties, such as low volatility and high thermal stability, make it a cornerstone in developing safer and more efficient chemical methodologies. chemimpex.com
Strategies for reducing hazardous waste generation
A primary goal of green chemistry is the reduction of hazardous waste. skillmaker.education The use of 1,3-Dimethylimidazolium iodide addresses this by serving as a recyclable solvent and catalyst, thereby minimizing the waste streams often associated with volatile organic compounds (VOCs) and single-use catalysts. chemimpex.comresearchgate.net Traditional solvents are a major source of process waste, and replacing them with a recyclable ionic liquid can significantly reduce the environmental footprint of a chemical reaction. ewadirect.com Furthermore, employing this compound as a catalyst that can be recovered and reused for multiple cycles, as demonstrated in various syntheses, directly contributes to source reduction, a key strategy in waste minimization. rsc.orgacs.orgmdpi.comnorthwestern.edu For instance, in the synthesis of pyrrole-pyridopyrimidine hybrids, a related functionalized imidazolium (B1220033) iodide catalyst was shown to be reusable for five consecutive runs without a significant drop in activity. rsc.orgtandfonline.com This reusability is a significant advantage, reducing the need for fresh catalyst and the disposal of spent catalyst.
Approaches for enhancing reaction yields and efficiency
Maximizing the conversion of reactants to the final product is a fundamental principle of green chemistry that leads to higher efficiency and less waste. This compound has proven to be an effective catalyst and medium for enhancing reaction yields. chemimpex.com It has shown exceptional performance as a bifunctional organocatalyst in the cycloaddition of carbon dioxide (CO2) to epoxides to form cyclic carbonates, a process for CO2 valorization. mdpi.comresearchgate.net
In one study, this compound demonstrated the highest catalytic efficiency among several halogenated compounds tested for this transformation. mdpi.comresearchgate.net It facilitated the synthesis of a wide array of monosubstituted cyclic carbonates with excellent yields under relatively mild conditions. mdpi.comresearchgate.net The efficiency of this process is detailed in the table below.
Catalytic Performance of this compound in Monosubstituted Cyclic Carbonate Synthesis
| Epoxide Substrate | Product | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|
| Styrene (B11656) oxide | 4-phenyl-1,3-dioxolan-2-one | 1 | >99 | 98 |
| Propylene oxide | 4-methyl-1,3-dioxolan-2-one | 1 | >99 | 97 |
| 1,2-Butylene oxide | 4-ethyl-1,3-dioxolan-2-one | 1 | >99 | 98 |
| 1,2-Epoxyhexane | 4-butyl-1,3-dioxolan-2-one | 1 | >99 | 98 |
| 1,2-Epoxydodecane | 4-decyl-1,3-dioxolan-2-one | 2 | >99 | 97 |
| Epichlorohydrin | 4-(chloromethyl)-1,3-dioxolan-2-one | 1 | >99 | 99 |
| Glycidyl (B131873) methyl ether | 4-(methoxymethyl)-1,3-dioxolan-2-one | 1 | >99 | 98 |
| Glycidyl phenyl ether | 4-(phenyloxymethyl)-1,3-dioxolan-2-one | 1 | >99 | 99 |
| Allyl glycidyl ether | 4-((allyloxy)methyl)-1,3-dioxolan-2-one | 1 | >99 | 98 |
Reaction conditions: 1 mol% this compound, 80 °C, 20 bar CO2. Data sourced from a 2025 study on organocatalysts. researchgate.net
This high efficiency not only makes the process more economical but also more environmentally friendly by ensuring that a larger proportion of the starting materials is converted into the desired product. mdpi.com
Utilization of alternative energy sources in synthesis
Green chemistry encourages the use of alternative energy sources to drive chemical reactions, such as microwave and ultrasonic irradiation, which can lead to shorter reaction times and reduced energy consumption. researchgate.net Ionic liquids like this compound are particularly well-suited for these technologies due to their ionic nature and high thermal stability. For example, microwave-assisted synthesis in the presence of ionic liquids has been shown to accelerate a variety of organic reactions. mdpi.commdpi.com The combination of microwave heating and ionic liquids can lead to rapid and efficient chemical transformations. mdpi.com Specifically, this compound has been used in electrolytes for dye-sensitized solar cells where the solvothermal reaction to prepare the titanium dioxide paste was conducted in a microwave reactor. frontiersin.org Furthermore, ultrasound-assisted methods have been employed for the synthesis of imidazolium-based ionic liquids, resulting in higher yields and purity compared to conventional methods. researchgate.net
Atom economy considerations in process design
The concept of atom economy, which measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product, is a core tenet of green chemistry. dcu.ie Processes that have high atom economy are inherently less wasteful. This compound has been utilized as a catalyst in reactions that are highly atom-economical. mdpi.com
The cycloaddition of CO2 and epoxides to produce cyclic carbonates is a prime example of an atom-economical reaction, as all the atoms of the reactants are incorporated into the cyclic carbonate product, with no by-products formed. mdpi.comresearchgate.net The use of this compound as a catalyst for this reaction highlights its role in promoting highly efficient and waste-free chemical syntheses. mdpi.commdpi.com Similarly, related functionalized imidazolium iodide salts have been shown to be effective in other atom-economical multicomponent reactions, such as the synthesis of dihydropyrimidin-2(1H)-ones/thiones. rsc.orgacs.org
Role as Green Solvent and Catalyst in Sustainable Synthesis
The dual role of this compound as both a solvent and a catalyst is a significant advantage in sustainable synthesis. chemimpex.compublish.csiro.au Its properties allow it to replace hazardous and volatile organic solvents, which are a major contributor to chemical pollution. ewadirect.commonmouthcollege.edu
Promotion of environmentally benign chemical practices
Furthermore, its application in CO2 fixation reactions represents a key strategy in sustainable chemistry, turning a greenhouse gas into valuable chemical products. mdpi.comresearchgate.net The high efficiency and selectivity achieved with this compound in these reactions underscore its potential to contribute to a more sustainable chemical industry. mdpi.comresearchgate.net Research has also focused on designing imidazolium ionic liquids with lower toxicity, further enhancing their profile as green materials. rsc.org By serving as a benchmark for the development of even "greener" ionic liquids, this compound continues to play a role in advancing environmentally friendly chemical practices. rsc.org
Strategies for recyclability and reusability of ionic liquids
The economic viability and environmental sustainability of processes involving ionic liquids (ILs), such as those using this compound, are closely linked to the ability to efficiently recycle and reuse them. mdpi.comnih.gov Due to their negligible vapor pressure, ILs are not easily purified by conventional distillation, which has spurred the development of various alternative recycling strategies. researchgate.netresearchgate.net These methods are designed to separate the IL from reactants, products, and byproducts, allowing the IL to be reintroduced into the process. researchgate.net The choice of a specific recycling method depends on the physicochemical properties of the IL and the impurities present in the system. mdpi.comchalmers.se
Several techniques have been established for the recovery of imidazolium-based ionic liquids. Common methods include distillation/evaporation, extraction, membrane separation, and adsorption. mdpi.comchalmers.se
Distillation and Evaporation : This is often the first choice for recovering ILs from volatile organic compounds or solvents. chalmers.se Because ILs like 1,3-dialkylimidazolium salts are non-volatile, volatile substances can be removed under vacuum, leaving the purified IL behind. researchgate.netchalmers.se For instance, the recovery of some hydrophilic ILs from aqueous solutions often involves the energy-intensive evaporation of water. google.com
Extraction : Liquid-liquid extraction is another widely used method. mdpi.comresearchgate.net This can involve using an organic solvent to extract products from the IL phase. researchgate.net Another approach is aqueous two-phase system (ATPS) formation, where a salting-out agent like K₃PO₄ is added to an aqueous solution of a hydrophilic IL, creating an IL-rich upper phase and a salt-rich lower phase. google.com However, removing the residual salt and water from the recovered IL can be a challenge. google.com
Adsorption and Ion Exchange : These methods are particularly useful for removing specific impurities. A stacked cation and anion exchange process has been demonstrated for the effective purification and complete recovery of an imidazolium-based IL, with the added benefit of being able to reuse the sorbents. mdpi.com Cation exchange resins have been successfully used to enrich 1-alkyl-3-methylimidazolium ILs from water samples. google.com
Membrane Separation : Techniques such as nanofiltration and reverse osmosis can be employed to separate ILs from dissolved species based on size and charge. mdpi.com
Chemical Methods : For certain imidazolium-based ILs, chemical transformations can facilitate recycling. One approach involves the formation of distillable carbenes from the IL, which can then be separated and reconverted to the IL by reaction with an acid. researchgate.net Another method is the "switching off" of protonated ILs by deprotonation, although this is more difficult with the alkylated cations found in this compound. researchgate.net
The reusability of recycled ionic liquids is a critical factor. Studies have shown that imidazolium-derived ILs can be recycled multiple times without a discernible loss of activity, demonstrating their potential for long-term use in catalytic processes. rsc.org For example, a derivative, 1-carboxymethyl-2,3-dimethylimidazolium iodide {[cmdmim]I}, has been used as a recyclable catalyst. researchgate.net
| Recycling Strategy | Description | Applicability/Examples | References |
|---|---|---|---|
| Distillation / Evaporation | Separation of volatile components from non-volatile ILs, often under vacuum. | Widely used for removing organic solvents or water. chalmers.segoogle.com 1-Hexyl-3-methylimidazolium chloride can be distilled at 150°C at 0.5 mbar. researchgate.net | researchgate.netchalmers.segoogle.com |
| Extraction | Utilizes a solvent (e.g., organic solvent, supercritical CO₂) to extract products or impurities from the IL phase. | Commonly used in laboratory and industrial processes. mdpi.comresearchgate.net Can be complicated by the need to separate the product from the extraction solvent. researchgate.net | mdpi.comresearchgate.net |
| Adsorption / Ion Exchange | Uses solid sorbents to selectively remove the IL or impurities from a solution. | Demonstrated for [DMPIm][NTf₂] using stacked cation and anion exchange resins. mdpi.com Strong cation exchange resins can enrich imidazolium ILs from water. google.com | mdpi.comgoogle.com |
| Membrane Separation | Techniques like nanofiltration or reverse osmosis separate components based on molecular size and charge. | A recognized method for IL recovery. mdpi.com | mdpi.com |
| Chemical Conversion | Involves a reversible chemical reaction, such as forming a distillable carbene from the imidazolium cation. | Reported for 1,3-dialkylimidazolium-based ILs. researchgate.net The carbene is separated and then reacted with an acid to regenerate the IL. researchgate.net | researchgate.net |
Integration with Nanoparticles in Biosystems
The combination of ionic liquids (ILs) with nanoparticles (NPs) to form IL-NP hybrid systems has emerged as a promising area of research, particularly for applications in biosystems. rsc.orgmdpi.com ILs like this compound can serve multiple roles in these systems, acting as solvents for NP synthesis, stabilizing agents to prevent agglomeration, and surface modifiers that can tune the physicochemical and biological properties of the nanoparticles. rsc.orgresearchgate.net The unique properties of ILs, such as their negligible volatility and high thermal stability, can enhance the safety and efficiency of NP synthesis. rsc.org The resulting IL-NP biosystems may exhibit synergistic effects, where the combined system possesses dual biological properties derived from both the NP and the IL. rsc.org For instance, the antibacterial activity of silver nanoparticles can be increased when synthesized in 1-butyl-3-methylimidazolium iodide. mdpi.com
Development of standardization protocols for IL-NPs systems
For IL-NP systems to be safely and reliably translated into practical applications, the development of robust standardization protocols is essential. rsc.org These protocols are necessary to ensure the reproducibility of synthesis, the consistency of physicochemical properties, and the comprehensive assessment of the system's performance and impact. rsc.org A lack of standardization hinders the comparison of data across different studies and creates uncertainty regarding the system's behavior in biological environments. rsc.org
| Protocol Category | Key Assessment Parameters | Rationale | References |
|---|---|---|---|
| Technical Performance | Repeatability of synthesis (efficiency, yield), physicochemical properties (size, morphology, surface charge), colloidal stability. | Ensures consistent production and predictable behavior of the IL-NP system. rsc.org Characterization techniques like DLS and Zeta Potential are crucial. frontiersin.org | rsc.org |
| Economic & Environmental Impact | Economic metrics (e.g., Techno-Economic Analysis), environmental metrics (e.g., Life Cycle Assessment), resource and energy consumption. | Evaluates the cost-effectiveness and environmental footprint of the system throughout its lifecycle. rsc.org | rsc.org |
| Human Health Risk Assessment | Cytotoxicity, biocompatibility, and other toxicological endpoints. | Assesses the potential risks to human health upon exposure. rsc.org | rsc.org |
| Environmental Risk Assessment | Ecotoxicity, biodegradability, persistence, and mobility in environmental compartments. | Determines the potential impact of the IL-NP system on ecosystems. rsc.org | rsc.org |
| Specific (Bio)application | Efficacy and performance related to the intended application (e.g., antimicrobial activity, drug delivery efficiency). | Validates the functionality and effectiveness of the system for its targeted use. rsc.org | rsc.org |
Standardization also extends to the experimental procedures for studying the interactions of these systems in biological media, such as defining the concentration of nanoparticles and the composition of the biological fluid to mimic in vivo conditions. frontiersin.org
Implementation of environmentally safe-and-sustainable-by-design (SSbD) approaches
The Safe-and-Sustainable-by-Design (SSbD) concept is a proactive approach that integrates safety and sustainability considerations into the very early stages of innovation and development. github.iomdpi.com The goal is to create chemicals and materials that provide a desired function while minimizing harmful impacts on human health and the environment from a lifecycle perspective. nih.gov This voluntary framework, promoted by the European Commission, guides the innovation process through iterative cycles of design and assessment. mdpi.comeuropa.eu
In the context of IL-NP biosystems, the SSbD approach aims to create biocompatible and environmentally friendly materials by making deliberate choices about their components and synthesis processes. rsc.org This involves a shift from testing pre-existing, often toxic, ILs to designing new ILs with specific, benign properties. rsc.org
Key strategies for implementing SSbD in the development of IL-NP systems include:
IL Structure Design : The structure of the ionic liquid is a critical design element. By carefully selecting the cation and anion, it's possible to create ILs with desired properties, such as enhanced biodegradability or reduced toxicity. rsc.org This includes considering the type of core (e.g., imidazolium), the length of alkyl chains, and the functional groups on both the cation and anion to achieve a specific morphology and activity for the resulting NP. rsc.org
Multifunctionality : A core principle of green chemistry that aligns with SSbD is designing a single compound to perform multiple roles, such as acting as a solvent, reducing agent, and capping agent simultaneously. rsc.org This minimizes the need for additional reagents, reduces waste, and improves energy efficiency. rsc.org
Green Synthesis Processes : The SSbD framework encourages the adoption of greener synthesis routes. For IL-NP systems, this includes using naturally sourced or "green" reducing agents for metallic NP synthesis, replacing hazardous solvents with the IL itself, and utilizing energy-efficient, near-ambient process conditions. rsc.org
Lifecycle Perspective : SSbD requires an assessment of the material's impact throughout its entire lifecycle, from synthesis to use, and eventual disposal or recycling. nih.gov This encourages the design of IL-NP systems that are not only effective but also recyclable and have a minimal environmental footprint. rsc.org
| SSbD Principle | Application to IL-NP Systems | Desired Outcome | References |
|---|---|---|---|
| Proactive Design of IL Structure | Careful selection of cation, anion, and functional groups to control physicochemical and toxicological properties. | Creation of biocompatible ILs with low toxicity that can produce NPs with desired size, shape, and surface properties. | rsc.org |
| Process Intensification & Multifunctionality | Designing the IL to act as solvent, stabilizer, and reactant (e.g., reducing agent) in one pot. | Reduced number of reagents, less waste generation, and improved energy and process efficiency. | rsc.org |
| Use of Green Reagents & Conditions | Employing naturally-sourced reducing agents for NP synthesis; replacing flammable organic solvents with the IL; using ambient temperature/pressure. | Inherently safer synthesis processes and final products that are more suitable for biological applications. | rsc.org |
| Focus on Lifecycle | Integrating recyclability into the initial design of the IL and the overall process. | Minimizing environmental impact, reducing costs, and aligning with circular economy principles. | rsc.orgnih.gov |
By adopting SSbD principles, researchers can guide the development of advanced IL-NP materials like those based on this compound towards greater safety, sustainability, and biocompatibility. rsc.org
Advanced Material Science and Engineering Applications
Precursors for Novel Carbon Materials
Ionic liquids (ILs) like 1,3-dimethylimidazolium (B1194174) iodide are increasingly being investigated as precursors and processing aids in the synthesis of advanced carbon materials. Their involvement can range from acting as a solvent to being a catalyst or even a pore-forming agent during carbonization. acs.org
Research has shown that the co-pyrolysis of biomass, such as lignin, with certain ionic liquids can significantly alter the resulting carbon material's properties. acs.org The IL can function as a more active catalyst than water in hydrothermal carbonization and can lower the pyrolytic temperature, promoting dehydration, degradation, and condensation reactions that lead to char formation. acs.org The catalytic effects are often dependent on the chemical interactions between the IL and the carbon precursor. acs.org
Some ionic liquids can also act as templates, creating pore spaces within the carbon matrix. For instance, bulky anions in some ILs form clusters within the carbon precursor matrix during carbonization, which, upon removal, leave behind a porous structure. acs.org While specific studies focusing solely on 1,3-dimethylimidazolium iodide as a direct precursor for bulk carbon materials are emerging, its role as a component in creating functionalized carbons is recognized. For example, it serves as a starting material for the synthesis of 1,3-dimethylimidazole-2-thione, a compound used as a precursor for other advanced materials. orgsyn.org
Synthesis of Conductive Polymers and Nanocomposites
This compound plays a significant role in the development of conductive polymers and nanocomposites, particularly in the field of electronics and energy storage. chemimpex.com It is utilized in the synthesis and modification of polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), a highly conductive and stable polymer used in various electronic devices. chemimpex.comresearchgate.net
The improved properties of the DMII-doped PEDOT nanofibers translated to enhanced performance in solid-state dye-sensitized solar cells (DSCs). The charge transfer resistance at the interface between the polymer electrolyte and the PEDOT counter electrode was substantially reduced, leading to a higher energy conversion efficiency compared to cells using a conventional platinum counter electrode. researchgate.net Imidazolium (B1220033) iodide-based ionic liquids are frequently used in DSCs as they can function as both a conductive medium and a nonvolatile plasticizer in electrolytes. researchgate.net
| Property | Effect of this compound Doping on PEDOT NFs | Reference |
| Electrical Conductivity | Increased due to enhanced linearization and suppressed aggregation of polymer chains. | researchgate.net |
| Charge Carrier Mobility | Increased by up to 18-fold. | researchgate.net |
| Catalytic Activity | Improved due to replacement of larger anions with smaller, more basic iodide ions. | researchgate.net |
| Solar Cell Efficiency | Resulted in an energy conversion efficiency of 8.52% in solid-state DSCs. | researchgate.net |
Formation of Ionic Coordination Polymers
This compound serves as a foundational building block for ligands used in the synthesis of ionic coordination polymers (CPs). Specifically, a derivative, 4,5-dicarboxy-1,3-dimethyl-1H-imidazolium iodide (H2DDII), has been synthesized and used to construct a variety of metal complexes and coordination polymers with zinc (Zn) and cadmium (Cd). rsc.org
The H2DDII ligand can exist in different deprotonated forms, acting as an anionic zwitterion that can coordinate to metal centers in various ways, such as monodentate and bidentate chelation. rsc.orgresearchgate.net This versatility in coordination modes allows for the formation of diverse structural architectures, ranging from discrete molecular units (0D) to two-dimensional (2D) coordination polymers. rsc.org
The final structure of the coordination polymer is influenced by factors such as the metal-to-ligand ratio, the type of metal salt used, and the solvent conditions. For example, reactions of H2DDII with different zinc salts and under varying conditions have yielded a discrete molecular unit, a 2D herringbone coordination polymer containing trapped iodide anions, a dimer with coordinated iodide ions, and another distinct discrete molecular unit. rsc.org With cadmium, a 2D coordination polymer with a unique "fish scale pattern" was formed. rsc.org These studies demonstrate the crucial role of the functionalized imidazolium iodide precursor in designing novel coordination polymers with varied topologies and potential applications in areas like photoluminescence. rsc.orgresearchgate.net
| Reactants | Resulting Structure | Dimensionality | Reference |
| H2DDII + ZnCl2 | [Zn(Cl)(H2O)2(DDI)]·(H2O) | 0D (Discrete Monomer) | rsc.orgresearchgate.net |
| H2DDII + Zn(OAc)2 | {[Zn2(DDI)3(H2O)2]·I}n | 2D Coordination Polymer | rsc.org |
| H2DDII + ZnI2 | [Zn2(DDI)2I]·2H2O | 0D (Dimer) | rsc.org |
| H2DDII + Zn(NO3)2 | [Zn(DDI)2(H2O)3]·(H2O)2 | 0D (Discrete Monomer) | rsc.org |
| H2DDII + Cd(NO3)2 | [Cd(DDI)2]n | 2D Coordination Polymer | rsc.org |
Application as Structure-Directing Agents in Zeolite Synthesis
Imidazolium cations, including 1,3-dimethylimidazolium, are widely used as organic structure-directing agents (OSDAs) in the synthesis of zeolites. mdpi.comnih.gov OSDAs are organic molecules that influence the resulting crystalline structure of the zeolite during its formation from a synthesis gel. nih.gov The size, shape, and charge distribution of the OSDA molecule guide the assembly of silica (B1680970), alumina, and other framework atoms into specific porous structures known as zeolite framework types. mdpi.com
While many studies focus on more complex substituted imidazolium cations, the fundamental 1,3-dimethylimidazolium cation is a key starting point and reference. nih.govgoogle.com Research has shown that even slight modifications to the imidazolium structure can direct the synthesis toward different zeolite topologies. mdpi.com For instance, the related cation 2-isopropyl-1,3-dimethylimidazolium has been shown to be a versatile OSDA, capable of producing up to seven different zeolite phases depending on synthesis conditions like water concentration, temperature, and the presence of other elements like germanium. rsc.orgrsc.org
The synthesis of zeolites using imidazolium-based OSDAs is typically carried out under hydrothermal conditions, where a reaction mixture containing sources of silica, optionally alumina, the OSDA, and a mineralizing agent (like hydroxide (B78521) or fluoride (B91410) ions) is heated to form crystals. mdpi.comgoogle.com The 1,3-dimethylimidazolium cation, due to its specific geometry and charge, can stabilize the formation of particular pore systems and cages within the growing zeolite framework, thus "directing" the final structure. nih.gov This ability to guide zeolite formation makes imidazolium-based compounds like this compound valuable tools in the rational design and synthesis of new zeolitic materials for applications in catalysis, separation, and adsorption. mdpi.com
Biological and Pharmaceutical Research Perspectives
Biocompatibility Assessments and Toxicological Studies
The environmental and biological safety of ionic liquids like 1,3-dimethylimidazolium (B1194174) iodide is a critical area of research. Studies have shown that the toxicological profile of imidazolium-based ionic liquids is influenced by the structure of the cation. researchgate.net For instance, the presence of ether and ester or amide groups in the cation's structure can reduce antimicrobial toxicity, which is linked to a decrease in the lipophilicity of the ionic liquid. researchgate.net In comparative studies, iodide and bromide versions of these compounds tend to exhibit lower toxicity than their counterparts. researchgate.net
The iodide salt of a C-2 isobutyl ester substituted 1,3-dimethylimidazolium cation has demonstrated inhibitory effects on bacteria such as Escherichia coli, Bacillus subtilis, Pseudomonas fluorescens, and Pseudomonas putida at concentrations above 100 mM. epa.ie
Applications in Drug Solubility Enhancement and Delivery Systems
A significant challenge in the pharmaceutical industry is the poor aqueous solubility of many new chemical entities, which can hinder their therapeutic efficacy. impactfactor.orgrsc.org Ionic liquids, including 1,3-dimethylimidazolium iodide, are being explored as a solution to this problem. chemimpex.com These compounds can act as hydrotropic agents, which are substances that enhance the solubility of poorly soluble drugs. ijpsjournal.com The mechanism of hydrotropy involves the formation of weak interactions between the hydrotropic agent and the drug molecule, which disrupts the drug's crystal lattice and allows it to dissolve in water. ijpsjournal.com
The use of hydrotropic agents offers several advantages in drug formulation, including being a cost-effective, non-flammable, and environmentally friendly approach. ijpsjournal.com This technique can be applied to various dosage forms, including oral, parenteral, and topical formulations. impactfactor.org Research has shown that ionic liquids can be used as solvents or co-solvents to improve the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.comijpsjournal.com
Methods for Extraction and Purification of Biomolecules
The unique properties of ionic liquids make them effective solvents for the extraction and purification of bioactive compounds from various sources, particularly plant biomass. tandfonline.comresearchgate.net They are considered "designer solvents" because their physicochemical properties, such as polarity, viscosity, and hydrophobicity, can be fine-tuned by altering the combination of cations and anions. researchgate.net This tunability allows for the selective extraction of specific biomolecules. researchgate.net
Ionic liquids like this compound have been utilized in various extraction techniques, including solid-liquid extraction and liquid-liquid extraction. chemimpex.comtandfonline.com Their use can lead to improved efficiency in bioprocesses for producing enzymes and proteins. chemimpex.com In peptide chemistry, for example, ionic liquids have facilitated the purification of peptides by allowing for their extraction with water while the ionic liquid and other impurities remain in an organic solvent. mdpi.com This approach is suitable for both large-scale production and high-throughput screening of peptide libraries. mdpi.com
Interactions with Biological Systems, including Protein Stabilization
The interaction of ionic liquids with biological macromolecules, particularly proteins, is a field of growing interest. Some ionic liquids have demonstrated the ability to stabilize proteins and enzymes. researchgate.net However, the effect of an ionic liquid on a protein is highly specific and depends on the structures of both the ionic liquid and the protein. acs.org
For instance, in a study involving lysozyme (B549824), this compound was used as an additive to mediate the protein's crystallization. bohrium.com The results indicated that the addition of this ionic liquid led to an unfolding of the lysozyme molecules and an increase in their β-sheet content. bohrium.com Molecular docking simulations showed that while this compound can bind to the pocket cavity of lysozyme, it leaves the binding site after a short period, suggesting a weaker interaction compared to other ionic liquids like 1-butyl-3-methylimidazolium chloride. bohrium.com In another study, 1-butyl-3-methylimidazolium iodide was found to act as a destabilizer for α-chymotrypsin at all concentrations tested. nih.gov These findings highlight the nuanced and often unpredictable nature of ionic liquid-protein interactions.
Degradation and Decontamination of Organophosphorus Compounds
Organophosphorus compounds are a class of chemicals used as pesticides and are known for their environmental persistence and toxicity. ung.sinih.gov The degradation and decontamination of these compounds are of significant environmental concern.
Nucleophilic activity and characterization of reaction products
Research has shown that certain imidazolium-based compounds can act as effective nucleophiles for the decomposition of organophosphorus compounds. researchgate.net For example, 2-[(Hydroxyimino)-methyl]-1,3-dimethylimidazolium iodide has been identified as a nucleophile that can be converted into 2-cyano-1,3-dimethylimidazolium during the reaction with diethyl 4-nitrophenyl phosphate. researchgate.net The other reaction products identified were 4-nitrophenol (B140041) and diethyl hydrogen phosphate. researchgate.net This indicates a direct nucleophilic attack on the organophosphate rather than a catalytic hydrolysis pathway. researchgate.net
Catalytic hydrolysis of organophosphorus pesticides
The hydrolysis of organophosphorus pesticides is a primary degradation pathway, and its rate can be influenced by catalysts. ung.si While some imidazolium (B1220033) derivatives act as direct nucleophiles, others can facilitate the catalytic hydrolysis of these toxic compounds. researchgate.netacs.org The development of efficient catalytic systems for the decomposition of organophosphorus compounds under mild conditions is an active area of research. researchgate.net The use of organized molecular systems, such as micelles, in conjunction with functionalized surfactants containing oxime groups, has shown promise in creating highly efficient catalytic systems for this purpose. acs.org
Future Research Directions and Emerging Trends
Tailoring of Physicochemical Properties through Cation/Anion Modification
A primary avenue of future research involves the strategic modification of the ionic liquid's constituent ions to fine-tune its physicochemical properties for specific tasks. researchgate.netmdpi.com The properties of ionic liquids, such as melting point, viscosity, density, and solubility, are not fixed but can be systematically altered by changing the structure of the cation or replacing the anion. mdpi.comresearchgate.netchimia.ch
For imidazolium-based ionic liquids, research demonstrates that modifications like altering the alkyl chain length on the imidazolium (B1220033) ring can cause significant variations in properties like viscosity, density, and conductivity. qmul.ac.uk While the cation is 1,3-dimethylimidazolium (B1194174), the iodide anion can be exchanged for others like tetrafluoroborate (B81430) [BF₄]⁻, thiocyanate (B1210189) [SCN]⁻, or dicyanamide (B8802431) [N(CN)₂]⁻ to yield different glass transition temperatures and conductivities in polymer composites. nih.gov Similarly, introducing functional groups, such as ether or ester moieties, into the cation's alkyl chains can reduce the compound's lipophilicity and, consequently, its antimicrobial toxicity, a crucial factor for developing "greener" electrolytes. rsc.org This tunability allows for the creation of "designer solvents" and electrolytes optimized for applications ranging from chemical synthesis to energy devices. researchgate.netmdpi.com
| Modification Strategy | Affected Physicochemical Property | Example/Rationale | Reference |
|---|---|---|---|
| Anion Exchange (e.g., replacing I⁻ with [BF₄]⁻, [SCN]⁻) | Glass Transition Temperature (Tg), Conductivity, Miscibility | Different anions lead to varied interionic forces, affecting bulk properties like thermal behavior and charge transport. | mdpi.comnih.gov |
| Cation Functionalization (e.g., adding ether/ester groups) | Toxicity, Lipophilicity | Introducing heteroatoms can lower toxicity, making the ionic liquid more suitable for green chemistry applications. | rsc.org |
| Changing Cation Alkyl Chain Length | Viscosity, Density, Melting Point, Conductivity | Longer alkyl chains generally increase viscosity and decrease density and melting point. This strategy is used to modulate transport properties. | qmul.ac.ukresearchgate.net |
| Methylation at C(2) position of Imidazolium Ring | Melting Point, Magnetic Properties | Adding a methyl group to the C(2) position of the imidazolium cation has been shown to increase the melting point in related paramagnetic ionic liquids. | qmul.ac.uk |
Enhanced Understanding of Molecular Interactions and Structure-Property Relationships
A deeper, more fundamental understanding of the molecular-level interactions within 1,3-dimethylimidazolium iodide is critical for predicting and designing its properties. Future research will increasingly rely on a combination of advanced spectroscopy and computational modeling to elucidate these complex relationships. bohrium.com Techniques such as ab initio molecular dynamics and Density Functional Theory (DFT) simulations are powerful tools for investigating the liquid's structure, including the nature of hydrogen bonding and cation-anion pairing. researchgate.netresearchgate.net
Studies have revealed that interactions such as hydrogen bonds between the cation and anion are significant. researchgate.net For instance, in 1,3-dimethylimidazolium chloride, a related compound, the chloride anion shows a strong preference for interacting with the hydrogen atoms on the imidazolium ring. researchgate.net The nature of these interactions directly influences the bulk properties of the material. acs.org In the case of this compound, molecular docking and dynamics simulations have been used to explore its binding with biomolecules like lysozyme (B549824), showing that it can bind to the active site, which in turn influences the protein's secondary structure. bohrium.com Further research in this area will focus on creating more accurate predictive models that link the specific non-covalent interactions (e.g., halogen bonding, π-stacking) to macroscopic properties, enabling more precise material design. acs.orgresearchgate.net
| Interaction Type | Investigative Technique | Impact on Structure/Property | Reference |
|---|---|---|---|
| Cation-Anion Hydrogen Bonding | Neutron Diffraction, DFT, Ab Initio MD | Governs the local structure of the liquid and ion pairing. Influences transport properties and melting point. | researchgate.netresearchgate.net |
| Binding with Biomolecules | Raman Spectroscopy, Molecular Docking/Dynamics | Can alter the secondary structure (e.g., β-sheet content) of proteins like lysozyme. | bohrium.com |
| Halogen Bonding | X-ray Crystallography | Significant interactions between the cation and anion in iodoimidazolium salts can reduce the ionicity of the compound. | researchgate.net |
| Ion Packing and Lattice Energy | X-ray Crystallography, Computational Analysis | The way ions pack in the solid state determines crystal density and lattice energy, which can be predicted from free ion volumes. | acs.org |
Development of Novel and Highly Efficient Catalytic Systems
This compound has demonstrated significant potential as an organocatalyst, particularly in reactions that align with the principles of green chemistry. mdpi.com A major trend is the development of novel catalytic systems where this ionic liquid plays a key role, often without the need for metals or co-catalysts. researchgate.net
One of the most promising applications is in the valorization of carbon dioxide (CO₂). Research has shown that this compound is a highly efficient bifunctional organocatalyst for the cycloaddition of CO₂ to epoxides, producing cyclic carbonates. mdpi.comresearchgate.net This process is crucial for converting waste CO₂ into valuable chemicals. The iodide anion acts as a nucleophile to attack the epoxide, while the imidazolium cation activates the epoxide ring, facilitating its opening. mdpi.comdntb.gov.ua The catalyst is effective under relatively mild conditions and can be used in low loadings. mdpi.com It has also been assessed for the oxidative homocoupling of benzylamines, although related triazolium iodide salts showed higher efficiency in this specific reaction. rsc.org Future work will likely focus on expanding the scope of reactions catalyzed by this compound and embedding it into supported systems to enhance its recyclability and industrial applicability. informahealthcare.com
| Catalytic Application | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|
| Synthesis of Monosubstituted Cyclic Carbonates from Epoxides and CO₂ | 80 °C, 20 bar CO₂, 1 h, 1 mol% catalyst | Exhibited the highest catalytic efficiency among several halogenated compounds, yielding a broad range of products. | mdpi.comresearchgate.net |
| Synthesis of Disubstituted Cyclic Carbonates from Epoxides and CO₂ | 100 °C, 20 bar CO₂, 24 h, 2 mol% catalyst | Effectively catalyzed the conversion of more challenging internal epoxides with good to excellent yields. | mdpi.com |
| Oxidative Homocoupling of Benzylamines | Refluxing 1,2-dichlorobenzene, 5 mol% catalyst | Demonstrated catalytic activity, but was less effective than triazolium iodide salts, reaching 19% yield after 3 hours. | rsc.org |
| Synthesis of Pyridopyrimidine Derivatives | Reflux in DMF | A modified version, 1-carboxymethyl-2,3-dimethylimidazolium iodide, acted as an efficient, recyclable catalyst for a one-pot, three-component reaction. | informahealthcare.com |
Advancements in Energy Storage and Conversion Devices
The unique electrochemical properties of this compound make it a promising component for next-generation energy technologies. chemimpex.com Research is actively exploring its use in both energy storage devices like batteries and energy conversion systems such as solar cells.
In lithium-air (Li-O₂) batteries, which have a theoretically high energy density, this compound has been proposed as a soluble catalyst and redox mediator in the electrolyte. miragenews.comsecurities.io The iodide (I⁻) and triiodide (I₃⁻) redox pair facilitates electron transfer during the charge and discharge cycles, which accelerates the electrochemical reactions, reduces overpotential, and improves the battery's lifespan and stability. miragenews.com The 1,3-dimethylimidazolium (DMI⁺) cation contributes by forming a stable interface film on the lithium anode, preventing electrolyte decomposition and side reactions. miragenews.com In perovskite solar cells, it has been used as an additive to passivate defects in the perovskite film and slow down crystallization, resulting in higher quality films with larger grains. nih.gov This modification led to a significant increase in the open-circuit voltage and a champion power conversion efficiency of 20.4%. nih.gov It is also a common component in electrolytes for dye-sensitized solar cells (DSSCs). rsc.org
| Energy Device | Role of this compound | Observed Advancement | Reference |
|---|---|---|---|
| Lithium-Air (Li-O₂) Batteries | Soluble catalyst and redox mediator (I⁻/I₃⁻ couple) | Reduced overpotential, high cycle stability over 960 hours, and stabilized anode. | miragenews.comsecurities.io |
| Perovskite Solar Cells | Additive for defect passivation and crystallization control | Increased open-circuit voltage from 1.03 V to 1.10 V; achieved 20.4% power conversion efficiency. Enhanced device stability. | nih.gov |
| Dye-Sensitized Solar Cells (DSSCs) | Component of the electrolyte | Serves as a charge transport medium. Greener, less toxic versions are being developed for more sustainable energy production. | rsc.org |
| Supercapacitors | Component of redox-active electrolyte | Related imidazolium iodides, when mixed with other ionic liquids, create a redox-active electrolyte that enhances energy density. | rsc.org |
Integration into Circular Economy and Sustainable Chemical Processes
The principles of a circular economy—minimizing waste, reusing materials, and utilizing renewable resources—are increasingly guiding chemical research. numberanalytics.comelixirgroup.rs this compound and its derivatives are well-positioned to contribute to this transition due to their roles in green chemistry and recycling. chemimpex.com
Its application as a recyclable catalyst is a prime example. researchgate.net For instance, in the synthesis of dihydropyrimidine-2(1H)-ones, a related catalyst, [BCMIM][Cl], could be recovered and reused six times without significant loss of activity due to its ionic nature and insolubility in the extraction solvent. acs.org This reduces catalyst waste and improves process economy. acs.org Furthermore, its use in the catalytic conversion of waste CO₂ into valuable cyclic carbonates is a direct contribution to a circular carbon economy. mdpi.com In another application, an iron-containing ionic liquid based on the 1,3-dimethylimidazolium cation, (dimim)₂[Fe₂Cl₄(μ-ox)], was used as a highly efficient catalyst for the glycolysis of post-consumer polyethylene (B3416737) terephthalate (B1205515) (PET) bottles, breaking them down into the monomer bis(2-hydroxyethyl)terephthalate (BHET) with high selectivity. worktribe.com This demonstrates a path for the chemical recycling of plastic waste, a key goal of the circular economy. elixirgroup.rsworktribe.com
Q & A
Q. How do computational models elucidate the solvation dynamics of this compound?
- Methodological Answer : MD simulations (e.g., GROMACS) with OPLS-AA force fields reveal anion-cation radial distribution functions (RDFs) and aggregation thresholds. Simulations correlate with experimental LCST data, showing iodide’s stronger affinity for the cation vs. chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
